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  • Product: Lopinavir Metabolite M-3/M-4
  • CAS: 221553-72-6

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Lopinavir Metabolites M-3 & M-4

This technical guide details the chemical identity, metabolic pathway, and analytical characterization of Lopinavir metabolites M-3 and M-4.[1] It is structured for researchers requiring precise data for synthesis, pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, metabolic pathway, and analytical characterization of Lopinavir metabolites M-3 and M-4.[1] It is structured for researchers requiring precise data for synthesis, pharmacokinetic modeling, or bioanalytical assay development.[1]

[1]

Part 1: Executive Summary & Clinical Relevance

Lopinavir (ABT-378) is a potent HIV-1 protease inhibitor.[1] Its pharmacokinetic profile is heavily influenced by extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A (CYP3A) isozyme.[1]

While Lopinavir is metabolized into at least 13 identified compounds, Metabolites M-3 and M-4 (the 4-hydroxy diastereomers) and Metabolite M-1 (the 4-oxo derivative) are the most significant circulating metabolites in human plasma.[1]

Critical Scientific Insight: Unlike many drug metabolites which are pharmacologically inert, M-3 and M-4 retain antiviral activity comparable to the parent drug .[1] Therefore, quantifying these specific metabolites is not merely a regulatory exercise but a requirement for accurately assessing the total antiviral potency of the regimen.[1]

Part 2: Chemical Identity & CAS Registry

The nomenclature for Lopinavir metabolites centers on the oxidation of the cyclic urea (2-oxotetrahydropyrimidine) moiety.[1] M-3 and M-4 are diastereomers formed by the hydroxylation of the C-4 carbon on this ring.[1]

Confirmed CAS Numbers and Identifiers

Researchers often encounter ambiguity due to the stereochemical nature of M-3/M-4.[1] The following table resolves these identifiers based on the most current chemical registries.

Metabolite DesignationChemical DescriptionCAS NumberMolecular FormulaMolecular Weight
M-3 / M-4 (Mixture) 4-Hydroxy-Lopinavir (Unspecified stereochemistry or mixture)357275-54-8 C37H48N4O6644.80 g/mol
M-1 4-Oxo-Lopinavir192725-39-6 C37H46N4O6642.79 g/mol
Specific Isomer A (R)-4-Hydroxy-Lopinavir (Putative M-3 or M-4)221553-72-6 C37H48N4O6644.80 g/mol
Specific Isomer B (S)-4-Hydroxy-Lopinavir (Putative M-3 or M-4)221553-69-1 C37H48N4O6644.80 g/mol
Parent Lopinavir192725-17-0 C37H48N4O5628.80 g/mol

Note on Stereochemistry: M-3 and M-4 are epimers at the 4-position of the pyrimidinone ring.[1] Commercial standards are frequently sold as the mixture (CAS 357275-54-8) because they are difficult to resolve chromatographically without specialized chiral columns.[1]

Part 3: Metabolic Pathway Mechanism

The metabolism of Lopinavir is a textbook example of CYP3A-mediated oxidation.[1] The primary site of attack is the methylene group adjacent to the urea nitrogen.[1]

Pathway Logic
  • Substrate Binding: Lopinavir binds to the active site of CYP3A4/5.

  • Hydroxylation (M-3/M-4 Formation): The enzyme inserts an oxygen atom at the C-4 position of the cyclic urea ring, creating a hemiaminal (4-hydroxy-lopinavir).[1] Because this creates a new chiral center, two diastereomers (M-3 and M-4) are formed.[1]

  • Oxidation (M-1 Formation): The hydroxyl group can be further oxidized (dehydrogenated) to a ketone, forming the 4-oxo metabolite (M-1).[1]

Pathway Visualization

The following diagram illustrates the oxidative cascade.

LopinavirMetabolism cluster_legend Legend Lopinavir Lopinavir (Parent Drug) CAS: 192725-17-0 M3_M4 Metabolites M-3 & M-4 (4-Hydroxy-Lopinavir) CAS: 357275-54-8 *Active Antivirals* Lopinavir->M3_M4 Hydroxylation (C-4) CYP3A4 CYP3A4 Enzyme CYP3A4->Lopinavir Catalysis M1 Metabolite M-1 (4-Oxo-Lopinavir) CAS: 192725-39-6 M3_M4->M1 Further Oxidation (-2H) key Blue: Parent | Green: Active Metabolite | Red: Oxidized Metabolite

Figure 1: Oxidative metabolic pathway of Lopinavir mediated by CYP3A4, leading to the formation of active hydroxy-metabolites (M-3/M-4) and the oxo-metabolite (M-1).[1]

Part 4: Analytical Characterization Protocol (LC-MS/MS)

To distinguish M-3/M-4 from the parent and M-1, mass spectrometry is the gold standard.[1] The hydroxyl group adds +16 Da to the parent mass, while the oxo group adds +14 Da.[1]

Mass Transitions (MRM)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time Note
Lopinavir 629.4 [M+H]+447.225Late eluting
M-3 / M-4 645.4 [M+H]+447.228Elutes before Parent
M-1 643.4 [M+H]+447.228Distinct from M-3/M-4
Self-Validating Experimental Workflow

To confirm the identity of M-3/M-4 in a biological sample without an expensive standard, use the Ritonavir Inhibition Check .[1]

Protocol:

  • Control Incubation: Incubate Lopinavir (10 µM) with Human Liver Microsomes (HLM) + NADPH for 60 mins.[1]

  • Inhibition Incubation: Incubate Lopinavir (10 µM) + Ritonavir (1 µM) + HLM + NADPH.[1]

  • Analysis:

    • In the Control , you will observe the emergence of peaks at m/z 645.4 (M-3/M-4) and 643.4 (M-1).[1]

    • In the Inhibition sample, these peaks should be abolished or reduced by >90% .

    • Why this works: Ritonavir is a potent mechanism-based inhibitor of CYP3A.[1][2] If the peaks disappear, they are confirmed CYP3A metabolites (M-3/M-4), validating your LC-MS window.[1]

Part 5: References

  • Santa Cruz Biotechnology. Lopinavir Metabolite M-3/M-4 Product Data. Retrieved from [1]

  • National Institutes of Health (NIH) PubChem. Lopinavir Compound Summary & Metabolism. Retrieved from [1]

  • European Medicines Agency (EMA). Kaletra (Lopinavir/Ritonavir) Scientific Discussion & Metabolism.[1] Retrieved from

  • DrugBank Online. Lopinavir Pharmacology and Metabolites. Retrieved from [1]

  • Kumar, G. N., et al. (1999).[1] Metabolism and disposition of the HIV-1 protease inhibitor lopinavir (ABT-378). Drug Metabolism and Disposition.[3][4][2][5][6][7][8][9] Retrieved from [1]

Sources

Exploratory

In Vitro Metabolism of Lopinavir to M-3/M-4: Technical Guide

Executive Summary This technical guide details the in vitro characterization of Lopinavir (LPV) metabolism, specifically its biotransformation into the primary oxidative metabolites M-3 and M-4. Lopinavir, a peptidomimet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the in vitro characterization of Lopinavir (LPV) metabolism, specifically its biotransformation into the primary oxidative metabolites M-3 and M-4. Lopinavir, a peptidomimetic HIV-1 protease inhibitor, undergoes extensive hepatic metabolism primarily mediated by CYP3A4 . The formation of M-3 and M-4 represents the major metabolic clearance pathway, involving hydroxylation at the cyclic urea moiety.

This document provides a self-validating experimental framework for researchers to generate, identify, and quantify these metabolites using Human Liver Microsomes (HLM) and LC-MS/MS. It emphasizes the kinetic impact of Ritonavir (RTV), the pharmaco-enhancer ("booster") that inhibits this specific pathway to maintain therapeutic LPV levels.

Part 1: Metabolic Pathway Mechanics

The Chemical Transformation

Lopinavir (


, MW 628.[1][2]8) is metabolized via mono-oxygenation. The primary site of metabolism is the 4-carbon of the cyclic urea moiety  (2-oxotetrahydropyrimidinyl group).
  • Substrate: Lopinavir.[1][2][3][4][5][6][7][8]

  • Enzyme: CYP3A4 (major), CYP3A5 (minor).

  • Reaction: Hydroxylation (+16 Da).

  • Products:

    • M-3 and M-4: These are diastereomeric 4-hydroxy-lopinavir metabolites. They share the same mass (

      
       645.8) but are separable chromatographically due to stereochemical differences at the oxidation site.
      
    • Mechanism: The cyclic urea ring is oxidized, introducing a hydroxyl group. This renders the molecule more hydrophilic, facilitating biliary excretion.

The "Boosting" Mechanism

Ritonavir acts as a mechanism-based inhibitor of CYP3A4. In this assay, the addition of Ritonavir should potently suppress the conversion of LPV to M-3/M-4, serving as a critical negative control and a simulation of the clinical Kaletra formulation.

Pathway Visualization

The following diagram illustrates the oxidative pathway and the inhibitory checkpoint.

LopinavirMetabolism LPV Lopinavir (Parent) MW: 628.8 m/z: 629.4 CYP3A4 CYP3A4/5 (Microsomal Enzyme) LPV->CYP3A4 Binding Intermediate [Oxidative Intermediate] CYP3A4->Intermediate + NADPH + O2 M3_M4 Metabolites M-3 / M-4 (4-Hydroxy-Lopinavir) MW: 644.8 m/z: 645.4 Intermediate->M3_M4 Hydroxylation (Cyclic Urea) RTV Ritonavir (Inhibitor) RTV->CYP3A4 Inhibition (Ki ~0.01 µM)

Caption: Figure 1. CYP3A4-mediated oxidation of Lopinavir to M-3/M-4 metabolites, showing the site of Ritonavir inhibition.

Part 2: Experimental Protocol (HLM Incubation)

Reagents & Preparation
  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Enzyme Source: Pooled Human Liver Microsomes (HLM). Target final protein concentration: 0.5 mg/mL .

  • Cofactor System: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2). Alternatively, use 1 mM solid NADPH freshly prepared.

  • Substrate (LPV): 10 mM stock in DMSO. Final incubation concentration: 1 µM - 10 µM (spanning clinically relevant unbound concentrations).

  • Inhibitor (RTV - Optional Control): 10 mM stock in DMSO. Final concentration: 0.5 µM .

Step-by-Step Workflow

This protocol ensures linear metabolite formation conditions (initial rate).

  • Pre-Incubation:

    • Mix Buffer, HLM, and LPV (and RTV if testing inhibition) in a microcentrifuge tube or 96-well plate.

    • Note: Keep organic solvent (DMSO) < 1% v/v to avoid enzyme denaturation.

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH solution to start the reaction.[9]

    • Total reaction volume: typically 200 µL.[10]

  • Incubation:

    • Incubate at 37°C with gentle shaking.

    • Timepoints: 0, 10, 20, 30, 45, 60 minutes.

    • Validation: A linearity test (product vs. time) is required for the first run.

  • Termination (Quenching):

    • Add Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., LPV-d8 or Verapamil) at a 3:1 ratio (600 µL ACN to 200 µL sample).

    • This precipitates proteins and stops metabolism instantly.

  • Extraction:

    • Vortex for 30 seconds.

    • Centrifuge at 4,000 rpm (or 10,000 x g) for 15 minutes at 4°C.

    • Transfer supernatant to LC-MS vials.

Experimental Workflow Diagram

Workflow Step1 1. Pre-Incubation (Buffer + HLM + LPV) 37°C, 5 min Step2 2. Initiation Add NADPH Step1->Step2 Step3 3. Reaction 37°C, 0-60 min Step2->Step3 Step4 4. Quenching Add Ice-Cold ACN + IS Step3->Step4 Step5 5. Centrifugation 10,000g, 15 min Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify M-3/M-4 Step5->Step6

Caption: Figure 2. Standardized workflow for microsomal incubation and metabolite extraction.

Part 3: Analytical Quantitation (LC-MS/MS)

Chromatography (LC)

Separation of M-3 and M-4 from the parent is critical, as they are structurally similar.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3-5 minutes.

  • Retention Order: M-3 and M-4 are more polar (hydroxylated) and will elute before the parent Lopinavir.

Mass Spectrometry (MS/MS) Settings

Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Comment
Lopinavir 629.4447.23015-20Loss of cyclic urea moiety
Metabolite M-3 645.4447.23015-20Core remains intact; modification is on lost fragment
Metabolite M-4 645.4447.23015-20Diastereomer of M-3
Ritonavir (IS) 721.3296.13520-25Common Internal Standard

Technical Note on Transitions: The transition


 is preferred for M-3/M-4. The fragment at 

447 corresponds to the core diphenyl structure which remains unmodified. The hydroxylation occurs on the cyclic urea side chain, which is cleaved off during fragmentation. Thus, the mass shift (+16) is seen in the precursor but not the product ion.

Part 4: Data Analysis & Interpretation

Metabolic Stability Calculation

Calculate the in vitro intrinsic clearance (


) based on the depletion of the parent or the formation of metabolites.


Where:

  • 
     = Slope of ln(% remaining) vs. time.
    
  • 
     = Microsomal protein concentration (mg/mL).
    
Interpreting M-3/M-4 Ratios
  • Identification: Look for two distinct peaks eluting prior to Lopinavir in the 645.4 channel.

  • Ritonavir Effect: In the presence of 0.5 µM Ritonavir, the area counts for M-3 and M-4 should decrease by >90%, confirming CYP3A4 dependence.

  • Clinical Correlation: M-3 and M-4 are significant circulating metabolites in humans but are generally considered pharmacologically inactive or significantly less active than the parent.

References

  • Kumar, G. N., et al. (1999). "Potent inhibition of the cytochrome P-450 3A-mediated human liver microsomal metabolism of a novel HIV protease inhibitor by ritonavir: A positive drug-drug interaction." Drug Metabolism and Disposition.

  • Abbott Laboratories. "Kaletra (Lopinavir/Ritonavir) FDA Prescribing Information." U.S. Food and Drug Administration.[3]

  • van der Lee, H. J., et al. (2007). "High-performance liquid chromatography method for the determination of lopinavir and its active metabolite M-1 in human plasma." Therapeutic Drug Monitoring.

  • Engels, F. K., et al. (2004). "The effect of ritonavir on the pharmacokinetics of lopinavir in healthy volunteers." British Journal of Clinical Pharmacology.

  • Santa Cruz Biotechnology. "Lopinavir Metabolite M-3/M-4 Product Data." SCBT.

Sources

Foundational

Lopinavir M-3/M-4: Biomarkers of Metabolic Clearance and Exposure

This guide details the technical utility of Lopinavir metabolites M-3 and M-4 as biomarkers for metabolic clearance, adherence, and CYP3A4 activity. It is structured for application scientists and bioanalytical researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility of Lopinavir metabolites M-3 and M-4 as biomarkers for metabolic clearance, adherence, and CYP3A4 activity. It is structured for application scientists and bioanalytical researchers.

Technical Whitepaper | Version 1.0

Executive Summary

Lopinavir (LPV) is a protease inhibitor primarily metabolized by hepatic CYP3A4. While typically co-administered with Ritonavir (RTV) to inhibit this metabolic clearance ("boosting"), the quantification of its primary oxidative metabolites—M-3 and M-4 (4-hydroxy-lopinavir) —provides critical data beyond simple parent drug exposure.

The M-3/M-4 metabolites serve as direct biomarkers of CYP3A4 activity. Their abundance relative to the parent drug offers a self-validating metric to distinguish between:

  • Pharmacokinetic Failure: Rapid clearance due to insufficient boosting or enzyme induction.

  • Compliance Failure: Non-adherence to the regimen (low parent, low metabolite).

  • Metabolic Toxicity: Accumulation of active metabolites in renally or hepatically impaired populations.

Mechanistic Foundation: The CYP3A4 Oxidation Pathway

Lopinavir undergoes extensive oxidative metabolism. The primary pathway involves oxidation at the C-4 position of the 2,6-dimethylphenoxyacetyl moiety or the diphenyl core.

  • Parent: Lopinavir (

    
    , MW 628.8)
    
  • Primary Metabolites (M-3/M-4): 4-hydroxy-lopinavir isomers (

    
    , MW 644.8). These are formed via NADPH-dependent CYP3A4 monooxygenation.
    
  • Secondary Metabolite (M-1): 4-oxo-lopinavir (

    
    , MW 642.8). Often formed via further oxidation of M-3/M-4.
    
Pathway Visualization

The following diagram illustrates the metabolic cascade and the inhibitory action of Ritonavir.

LopinavirMetabolism LPV Lopinavir (Parent) MW: 628.8 CYP3A4 CYP3A4 Enzyme LPV->CYP3A4 M3_M4 M-3 / M-4 (4-hydroxy-lopinavir) MW: 644.8 CYP3A4->M3_M4 Hydroxylation (+16 Da) M1 M-1 (4-oxo-lopinavir) MW: 642.8 M3_M4->M1 Oxidation (-2H) RTV Ritonavir (Booster) RTV->CYP3A4 Inhibits

Figure 1: Lopinavir metabolic pathway highlighting the critical CYP3A4 node controlled by Ritonavir.

M-3/M-4 as Biomarkers of Exposure

In clinical and drug development contexts, measuring M-3/M-4 provides a "metabolic phenotype" of the subject.

The Metabolic Ratio (MR)

The Metabolic Ratio is defined as:



ScenarioLPV LevelM-3/M-4 LevelInterpretation
Therapeutic Success HighLowEffective Boosting: Ritonavir is successfully inhibiting CYP3A4.
Induction / Failure LowHighMetabolic Escape: Strong CYP3A4 induction (e.g., by Rifampin) or RTV failure.
Non-Adherence LowLowCompliance Issue: Patient is not taking the drug.
Accumulation HighHighClearance Defect: Potential hepatic impairment or saturation of elimination pathways.
Clinical Significance
  • Differentiation of Resistance vs. Exposure: If a patient fails therapy, high M-3/M-4 indicates the drug was taken but metabolized too fast (pharmacokinetic failure). Low levels of both indicate the drug was never ingested.

  • Drug-Drug Interaction (DDI) Probing: In DDI studies, an increase in M-3/M-4 AUC is a sensitive marker for CYP3A4 induction by a co-administered investigational drug.

Analytical Protocol: LC-MS/MS Quantification

This protocol describes the simultaneous quantification of Lopinavir and its metabolites.[1][2]

Sample Preparation (Protein Precipitation)

Goal: Maximize recovery while removing plasma proteins that foul the ESI source.

  • Aliquot: Transfer 50 µL of human plasma to a 1.5 mL centrifuge tube.

  • Internal Standard: Add 10 µL of Lopinavir-d8 (IS) working solution (500 ng/mL).

  • Precipitation: Add 150 µL of 0.2 M ZnSO4 in Methanol (20:80 v/v) .

    • Why: Zinc sulfate aids in precipitating phospholipids, reducing matrix effects better than pure methanol.

  • Vortex: Mix vigorously for 60 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant directly into the LC-MS/MS.

Chromatographic Conditions
  • Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (buffer).[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (organic).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 30% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Lopinavir 629.6

447.23020
Ritonavir 721.4

268.23525
M-3 / M-4 645.6

463.2 *3022
M-1 (Oxo) 643.6

447.23022

*Technical Note on M-3/M-4 Transitions: The transition 645.6 -> 463.2 assumes the hydroxylation occurs on the core fragment retained in the LPV 447.2 transition (+16 Da shift).

  • Validation Step: During method development, perform a Product Ion Scan of m/z 645.6. If the hydroxylation is on the lost fragment (phenoxyacetyl group), the product ion will remain 447.2. If on the core, it will shift to 463.2. Select the most intense fragment for quantification.

Data Interpretation & Troubleshooting

Self-Validating Checks
  • Retention Time Logic: Since M-3/M-4 are hydroxylated (more polar), they must elute earlier than parent Lopinavir on a Reverse Phase (C18) column.

    • Check: If "metabolite" peaks elute after LPV, suspect contamination or misidentification.

  • Isotopic Interference: Lopinavir has a naturally occurring M+16 isotope (low abundance) or adducts (NH4+, Na+).

    • Validation: Ensure chromatographic separation between LPV and M-3/M-4. The mass difference (629 vs 645) is 16 Da, which corresponds to one oxygen, but also to oxidation artifacts. Chromatography is essential to distinguish biological metabolites from in-source oxidation.

Reference Ranges (Illustrative)
  • Target LPV Trough: > 1000 ng/mL (for HIV suppression).

  • Typical M-3/Parent Ratio (with Ritonavir): < 0.15 (indicating effective inhibition).

  • High Risk Ratio: > 0.5 (indicates loss of boosting).

References

  • Lopinavir Metabolite M-3/M-4 Identity & Structure Source: Santa Cruz Biotechnology / PubChem
  • LC-MS/MS Method for Simultaneous Quantific

    • Source: N
    • URL:[Link]

  • Metabolic Effects of Lopinavir/Ritonavir and CYP3A Inhibition

    • Source: Journal of Acquired Immune Deficiency Syndromes
    • URL:[Link]

  • Simultaneous Determin

    • Source: European Journal of Translational and Clinical Medicine[2][4]

    • URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Lopinavir Metabolite M-3/M-4

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, it is understood that a comprehensive understanding of a drug candidate's metabolites is as critical as understa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive understanding of a drug candidate's metabolites is as critical as understanding the parent compound itself. The metabolic fate of a therapeutic agent dictates its efficacy, safety profile, and overall disposition within the body. This guide provides an in-depth exploration of the core physicochemical properties of the M-3/M-4 metabolites of Lopinavir, an essential antiretroviral agent. By delving into the causality behind experimental choices and providing robust, self-validating protocols, this document aims to equip researchers and drug development professionals with the foundational knowledge required for informed decision-making in preclinical and clinical development. We will not only present available data but also elucidate the methodologies to empower you to generate and validate these critical parameters in your own laboratories.

Introduction to Lopinavir and its Metabolism

Lopinavir is a potent protease inhibitor used in the management of Human Immunodeficiency Virus (HIV) infection.[1] It is almost exclusively co-administered with ritonavir, another protease inhibitor that acts as a pharmacokinetic enhancer by potently inhibiting the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2] This inhibition significantly reduces the first-pass metabolism of lopinavir, thereby increasing its plasma concentrations and therapeutic efficacy.[2]

The metabolism of lopinavir is primarily hepatic and mediated almost exclusively by the CYP3A isoenzyme.[3] This process leads to the formation of several oxidative metabolites. Among these, the M-3 and M-4 metabolites, which are diastereomeric C-4 oxidation products, are considered major metabolites found in plasma.[4] Understanding the physicochemical characteristics of these metabolites is paramount for a complete pharmacokinetic and toxicological assessment of lopinavir.

Diagram 1: Metabolic Pathway of Lopinavir to M-3/M-4 Metabolites

G Lopinavir Lopinavir M3M4 Lopinavir Metabolite M-3/M-4 (4-hydroxy Lopinavir) Lopinavir->M3M4 CYP3A4-mediated Oxidation Elimination Further Metabolism and Elimination M3M4->Elimination

Caption: Simplified metabolic pathway of Lopinavir to its M-3/M-4 metabolites.

Core Physicochemical Properties of Lopinavir Metabolite M-3/M-4

A drug's absorption, distribution, metabolism, and excretion (ADME) properties are intrinsically linked to its physicochemical characteristics. For metabolites, these properties determine their potential for accumulation, interaction with biological targets, and routes of elimination.

Identity and Structure
PropertyValueSource
Metabolite Name Lopinavir Metabolite M-3/M-4 (4RS-hydroxy Lopinavir)[5]
CAS Number 221553-72-6[5]
Molecular Formula C₃₇H₄₈N₄O₆[5]
Molecular Weight 644.80 g/mol [5]
Melting Point 94-96°C[6]
Solubility (Organic) Slightly soluble in Chloroform and Methanol[6]
Predicted Physicochemical Properties

Due to the limited availability of direct experimental data for the M-3/M-4 metabolite, computational methods provide valuable initial estimates. These predictions are crucial for guiding experimental design and developing a preliminary understanding of the metabolite's behavior.

PropertyPredicted ValuePrediction Tool/Method
Aqueous Solubility (logS) -4.5 to -5.5Based on increased polarity from hydroxylation
pKa ~2-3 (weakly acidic), ~9-10 (weakly basic)Based on structural analogy to Lopinavir and presence of ionizable groups
Octanol-Water Partition Coefficient (logP) ~4.0 - 5.0Based on the addition of a hydroxyl group to the Lopinavir structure

These values are estimations and require experimental verification.

Experimental Protocols for Physicochemical Property Determination

The following protocols are provided as detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of Lopinavir Metabolite M-3/M-4. These methods are designed to be self-validating and are based on established industry standards.

Aqueous Solubility: Thermodynamic Shake-Flask Method

Rationale: Thermodynamic solubility is a critical parameter that influences the absorption and distribution of a compound. The shake-flask method is considered the "gold standard" for its determination, as it measures the equilibrium solubility of a compound in a specific medium.[7][8]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of Lopinavir Metabolite M-3/M-4 to a series of vials containing phosphate-buffered saline (PBS) at various physiologically relevant pH values (e.g., 4.5, 6.8, and 7.4).

    • Ensure a visible excess of solid material remains to confirm saturation.

  • Equilibration:

    • Seal the vials and agitate them in a temperature-controlled shaker bath at 37°C for a minimum of 24 hours to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the suspensions to stand undisturbed for at least 24 hours at 37°C to allow for the sedimentation of undissolved solids.

    • Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the supernatant with an appropriate mobile phase.

    • Quantify the concentration of the dissolved metabolite using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis:

    • The solubility is reported as the mean concentration from at least three replicate experiments for each pH value.

Diagram 2: Workflow for Thermodynamic Solubility Determination

G start Add excess metabolite to buffer equilibrate Equilibrate at 37°C for 24h start->equilibrate separate Separate solid and liquid phases (Centrifugation/Sedimentation) equilibrate->separate analyze Analyze supernatant by HPLC/LC-MS separate->analyze end Determine solubility analyze->end

Caption: Experimental workflow for the shake-flask solubility assay.

Ionization Constant (pKa): Potentiometric Titration

Rationale: The pKa of a molecule dictates its ionization state at different pH values, which in turn influences its solubility, permeability, and interaction with biological targets. Potentiometric titration is a precise and widely used method for pKa determination.[9][10][11]

Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of Lopinavir Metabolite M-3/M-4 in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with deionized water to a final concentration of approximately 1 mM.

  • Titration Setup:

    • Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

    • Place the sample solution in a thermostatted vessel at 25°C and continuously stir.

  • Titration:

    • For acidic pKa determination, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • For basic pKa determination, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Record the pH value after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the half-equivalence point of the titration curve, which corresponds to the inflection point of the first derivative of the curve.

Diagram 3: Workflow for pKa Determination by Potentiometric Titration

G start Dissolve metabolite in aqueous solution titrate Titrate with standardized acid/base start->titrate measure Record pH after each addition titrate->measure plot Plot pH vs. titrant volume measure->plot analyze Determine pKa from half-equivalence point plot->analyze

Caption: Experimental workflow for potentiometric pKa determination.

Lipophilicity (logP): Shake-Flask Method

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability, protein binding, and overall distribution. The shake-flask method is the traditional and most reliable method for logP determination.[3][12][13]

Protocol:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together and allowing the phases to separate.

  • Partitioning:

    • Dissolve a known amount of Lopinavir Metabolite M-3/M-4 in the aqueous phase.

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation:

    • Allow the mixture to stand until a clear separation of the two phases is observed. Centrifugation can be used to expedite this process.

  • Concentration Analysis:

    • Carefully sample both the aqueous and n-octanol phases.

    • Determine the concentration of the metabolite in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the logarithm (base 10) of P.

Diagram 4: Workflow for logP Determination by Shake-Flask Method

G start Dissolve metabolite in pre-saturated aqueous/octanol phases partition Shake to allow partitioning start->partition separate Separate aqueous and octanol phases partition->separate analyze Analyze concentration in each phase separate->analyze calculate Calculate logP analyze->calculate

Caption: Experimental workflow for shake-flask logP determination.

Stability of Lopinavir Metabolite M-3/M-4

The chemical stability of a metabolite is a critical factor influencing its accumulation and potential for off-target effects. While specific stability data for the M-3/M-4 metabolite is not extensively published, insights can be drawn from the stability of the parent drug, lopinavir, and the general behavior of hydroxylated metabolites.

Inferred Stability Profile

The introduction of a hydroxyl group in the M-3/M-4 metabolite is expected to provide a site for further phase II metabolism, such as glucuronidation.[14] This conjugation reaction would increase the water solubility and facilitate the elimination of the metabolite.[14] Generally, hydroxylated metabolites can be susceptible to further oxidation or degradation, particularly under stressed conditions.

Forced Degradation Studies and Stability-Indicating Method Development

To experimentally assess the stability of Lopinavir Metabolite M-3/M-4, forced degradation studies are essential. These studies involve subjecting the metabolite to various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Protocol for Forced Degradation:

  • Stress Conditions:

    • Acidic Hydrolysis: Treat a solution of the metabolite with 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Alkaline Hydrolysis: Treat a solution of the metabolite with 0.1 M NaOH at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat a solution of the metabolite with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose a solid sample of the metabolite to dry heat (e.g., 105°C).[15]

    • Photolytic Degradation: Expose a solution of the metabolite to UV light.

  • Sample Analysis:

    • At various time points, analyze the stressed samples using a high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) detector.

  • Method Development:

    • The HPLC method should be optimized to achieve baseline separation of the parent metabolite from all significant degradation products. A typical starting point would be a reversed-phase C18 column with a gradient elution of acetonitrile and an acidic aqueous buffer.[16]

  • Peak Purity Analysis:

    • Utilize the PDA detector to assess the peak purity of the metabolite in the stressed samples to ensure that no degradation products are co-eluting.

Diagram 5: Workflow for Forced Degradation and Stability-Indicating Method Development

G start Subject metabolite to stress conditions (acid, base, oxidation, heat, light) analyze Analyze samples by HPLC-PDA start->analyze optimize Optimize HPLC method for separation of degradants analyze->optimize validate Validate method for specificity, accuracy, precision, etc. optimize->validate end Establish stability-indicating method validate->end

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of Lopinavir Metabolite M-3/M-4. While some experimental data is available, the guide emphasizes the importance of experimental determination and provides detailed, actionable protocols for key parameters such as aqueous solubility, pKa, and logP. Furthermore, a framework for assessing the stability of the metabolite through forced degradation studies has been presented. By leveraging both predictive and experimental approaches, researchers and drug development professionals can build a robust understanding of this major lopinavir metabolite, ultimately contributing to the development of safer and more effective antiretroviral therapies.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Bhavyasri, K., Murali Balaram, V., Nageswarao, R., Rambabu, D., & Ajitha, M. (2015).
  • van der Heide, F., & van der Graaf, P. H. (2010).
  • Jain, D., Basniwal, P. K., & Saini, V. (2013). Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fix. Arabian Journal of Chemistry.
  • TSI Journals. (n.d.). Development and Validation of Forced Degradation Studies of. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • protocols.io. (2017). LogP / LogD shake-flask method.
  • Benchchem. (n.d.). Lopinavir-d8: A Technical Guide to Stability and Storage.
  • R.J.P.T. (2022). A Stability Indicating Method Development of Lopinavir and Rotinavir in Combined Tablet Dosage Forms by RP-HPLC.
  • SciSpace. (n.d.).
  • Cambridge MedChem Consulting. (n.d.). LogP/D.
  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • Al-Hadiya, Z. H. (2016). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ResearchGate. (2018). Automated assays for thermodynamic (equilibrium)
  • Semantic Scholar. (n.d.). A Stability Indicating Method Development of Lopinavir and Rotinavir in Combined Tablet Dosage Forms by RP-HPLC.
  • IJPPR.Human. (2016).
  • Al-Hadiya, Z. H. (2017). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PMC.
  • Pharma Excipients. (2021). UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf.
  • Scilit. (2024). Stability‐Indicating RP‐HPLC Method for Lopinavir Estimation in Pharmaceutical Co‐Crystals: A Design of Expert Approach.
  • ChemicalBook. (n.d.). Lopinavir Metabolite M-3/M-4 CAS#: 357275-54-8.
  • PubChem. (n.d.). Lopinavir. Retrieved from [Link]

  • Scribd. (n.d.). Shake Flask Method.
  • ResearchGate. (2006). (PDF)
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lopinavir.
  • PubChem. (n.d.). Lopinavir.
  • Taylor & Francis Online. (n.d.). Favipiravir, remdesivir, and lopinavir: metabolites, degradation products and their analytical methods: Drug Metabolism Reviews.
  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
  • PubChem. (n.d.). Lopinavir free amine.
  • United States Biological. (n.d.).
  • PMC. (2022).
  • PMC. (2020). Physiologically‐Based Pharmacokinetic Modeling to Predict the Clinical Efficacy of the Coadministration of Lopinavir and Ritonavir against SARS‐CoV‐2.
  • Semantic Scholar. (n.d.). Enhanced Solubility and Dissolution of Drug-drug Cocrystals of Lopinavir-Ritonavir.
  • RSC Publishing. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Lopinavir Metabolite M-3/M-4.
  • PubMed. (2020).
  • Virtual Computational Chemistry Labor
  • Prospects in Pharmaceutical Sciences. (2024). Advances in lopinavir formulations: strategies to overcome solubility, bioavailability, and stability challenges.
  • PMC. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • e-predict.net. (n.d.). Predictor Solubility.
  • ResearchGate. (n.d.). Software for the prediction of physicochemical properties.
  • PubMed. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • PubMed. (n.d.). Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches.

Sources

Foundational

Technical Guide: Stability Assessment and Bioanalysis of Lopinavir Metabolites M-3/M-4

Part 1: Executive Summary & Core Directive The accurate quantification of Lopinavir (ABT-378) and its major oxidative metabolites, M-3 and M-4 , is critical for establishing pharmacokinetic-pharmacodynamic (PK/PD) correl...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The accurate quantification of Lopinavir (ABT-378) and its major oxidative metabolites, M-3 and M-4 , is critical for establishing pharmacokinetic-pharmacodynamic (PK/PD) correlations in HIV and potential off-label viral therapies. While Lopinavir itself is relatively stable, the M-3 and M-4 metabolites (4-hydroxy-lopinavir epimers) possess a hemi-aminal moiety on the cyclic urea ring, introducing specific stability and analytical challenges.

This guide moves beyond standard protocols to address the mechanistic instability of these metabolites. It provides a self-validating framework for their extraction, stabilization, and quantification in biological matrices (plasma/serum), ensuring data integrity in high-stakes drug development environments.

Part 2: Chemical Nature & Stability Mechanisms

Metabolic Identification and Structure

Lopinavir undergoes extensive hepatic metabolism via CYP3A4/5 . The primary metabolic pathway involves oxidation at the cyclic urea (tetrahydropyrimidinone) moiety.

  • Parent Drug: Lopinavir (MW 628.8)

  • M-1 (Metabolite 1): 4-oxo-lopinavir (MW 642.8). Formed by further oxidation or dehydrogenation.

  • M-3 & M-4 (Metabolites 3/4): 4-hydroxy-lopinavir (MW 644.8). These are diastereomers (epimers) formed by hydroxylation of the cyclic urea ring.

The Hemi-Aminal Instability Risk

The structural modification in M-3 and M-4 involves a hydroxyl group attached to a carbon adjacent to a nitrogen atom within the cyclic urea ring (


). This functional group is a cyclic hemi-aminal .
  • Mechanism of Instability: Hemi-aminals exist in a dynamic equilibrium with their open-ring aldehyde/amide forms. This equilibrium is catalyzed by extreme pH (both acidic and basic) and temperature.

  • Analytical Consequence:

    • Ring Opening: Leads to loss of the cyclic structure, potentially altering retention time and mass transitions.

    • Dehydration: Under source conditions (ESI) or acidic mobile phases, the 4-hydroxy group can eliminate water, leading to in-source formation of an ion isobaric with M-1 or other degradation products.

    • Epimerization: M-3 and M-4 can interconvert, complicating individual quantification if they have different pharmacological activities.

Metabolic Pathway Diagram

The following diagram illustrates the oxidative pathway and the structural relationship between the parent and metabolites.

Lopinavir_Metabolism LPV Lopinavir (Parent) MW: 628.8 CYP CYP3A4/5 (Liver Microsomes) LPV->CYP Oxidation M3_M4 M-3 / M-4 (4-hydroxy-lopinavir) MW: 644.8 *Hemi-aminal Instability* CYP->M3_M4 +O (Hydroxylation) M3_M4->M3_M4 Epimerization M1 M-1 (4-oxo-lopinavir) MW: 642.8 M3_M4->M1 -2H (Oxidation) Degradation Ring Opening / Dehydration (pH/Temp Dependent) M3_M4->Degradation Acid/Base Stress

Caption: CYP3A-mediated metabolism of Lopinavir yielding unstable hemi-aminal metabolites M-3/M-4.

Part 3: Experimental Methodologies

Sample Collection & Handling (The "Cold Chain" Rule)

Due to the potential for enzymatic instability and chemical degradation, strict temperature control is non-negotiable.

  • Matrix: Human Plasma (K2EDTA or K3EDTA preferred over Heparin to avoid potential LC-MS interferences).

  • Collection: Collect blood into pre-chilled tubes. Invert gently.

  • Separation: Centrifuge at

    
     (1500 x g, 10 min) within 30 minutes of collection.
    
  • Stabilization:

    • pH Control: Do not acidify plasma samples for M-3/M-4 analysis. Acidification (common for some drugs) can catalyze hemi-aminal dehydration. Maintain neutral pH (~7.4).

    • Temperature: Transfer plasma immediately to cryovials and freeze at -80^{\circ}C . Avoid -20^{\circ}C for long-term storage (>1 month).

Extraction Protocol: Protein Precipitation (PPT)

Liquid-Liquid Extraction (LLE) is often too aggressive (pH shifts) for labile metabolites. A gentle Protein Precipitation (PPT) is recommended.

Reagents:

  • Precipitation Solvent: Acetonitrile (ACN) or Methanol (MeOH) containing Internal Standard (IS) (e.g., Lopinavir-d8).

  • Crucial Step: Use ice-cold solvent.

Workflow:

  • Thaw plasma samples on wet ice (

    
    ).
    
  • Aliquot 50 µL of plasma into a clean 96-well plate or microcentrifuge tube.

  • Add 150-200 µL of ice-cold ACN containing IS.

  • Vortex gently for 1 min (avoid excessive heat generation).

  • Centrifuge at 4,000 x g for 10 min at 4^{\circ}C .

  • Transfer supernatant to a clean plate.

  • Dilution: Dilute 1:1 with water/buffer (e.g., 10 mM Ammonium Acetate) to match initial mobile phase conditions and prevent peak broadening.

LC-MS/MS Conditions

Separation of the M-3 and M-4 epimers is required to prevent "peak drifting" integration errors.

  • Column: High-strength Silica C18 (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.5-7.0). Avoid strong acids like 0.1% Formic Acid if on-column degradation is observed.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-3.0 min: 30% -> 90% B (Linear)

    • 3.0-4.0 min: 90% B (Wash)

    • 4.0-4.1 min: 90% -> 30% B

    • 4.1-5.0 min: 30% B (Re-equilibration)

  • Detection (MRM):

    • Lopinavir:

      
      
      
    • M-3/M-4:

      
       (Note: They share the core fragment, but precursor is +16).
      
    • M-1:

      
      
      

Part 4: Validation & Stability Assessment

To ensure the trustworthiness of your data, you must perform the following stability experiments. These are not optional; they are the "self-validating" pillars of your assay.

Stability Data Summary (Simulated/Typical)
Stability TestConditionAcceptance CriteriaTypical Result (M-3/M-4)
Benchtop Stability 4 hours at Ambient (

)
85-115% RecoveryCaution: ~85-90% (Keep on Ice)
Freeze-Thaw 3 Cycles (-80°C to Ambient)85-115% RecoveryStable (Avoid >3 cycles)
Autosampler 24 hours at

85-115% RecoveryStable
Long-Term 3 months at -80°C85-115% RecoveryStable
Stock Solution 24 hours at Ambient90-110% RecoveryUnstable (Store at -20°C)
The "Incurred Sample Reanalysis" (ISR) Check

Because M-3 and M-4 are metabolites formed in vivo, spiked QC samples may not perfectly mimic patient samples (e.g., protein binding differences, glucuronide presence).

  • Protocol: Re-analyze 10% of study samples.

  • Metric: The difference between original and repeat analysis must be within 20% for 67% of samples.

  • Failure Mode: If ISR fails for M-3/M-4 but passes for Lopinavir, suspect ex vivo instability (conversion of M-3/M-4 to degradation products during storage).

Analytical Workflow Diagram

Analytical_Workflow Sample Patient Plasma (Store -80°C) Thaw Thaw on Wet Ice (4°C) Sample->Thaw PPT Protein Precipitation (Ice-Cold ACN + IS) Thaw->PPT Rapid Processing Centrifuge Centrifuge (4000g, 10 min, 4°C) PPT->Centrifuge Dilution Dilute Supernatant (1:1 with Buffer) Centrifuge->Dilution LCMS LC-MS/MS Analysis (Separate Epimers) Dilution->LCMS

Caption: Optimized bioanalytical workflow to minimize M-3/M-4 hemi-aminal degradation.

Part 5: References

  • BenchChem. Comparative Analysis of Lopinavir Quantification in Diverse Biological Matrices. Retrieved from

  • Kumar, G. N., et al. (1999). In vitro metabolism of the HIV-1 protease inhibitor ABT-378: species comparison and metabolite identification.[2] Drug Metabolism and Disposition, 27(1), 86-91. Retrieved from

  • Santa Cruz Biotechnology. Lopinavir Metabolite M-3/M-4 Product Data. Retrieved from

  • National Institutes of Health (NIH). Lopinavir/Ritonavir: A Review of Analytical Methodologies. Retrieved from

  • ResearchGate. Development and Validation of Analytical method for Lopinavir and Ritonavir by HPLC. Retrieved from

Sources

Exploratory

Technical Whitepaper: Sourcing and Analytical Validation of Lopinavir Metabolites M-3 and M-4

Topic: Commercial Availability & Validation of Lopinavir Metabolites (M-3/M-4) Content Type: Technical Whitepaper Author Persona: Senior Application Scientist Executive Summary In the pharmacokinetic profiling of Lopinav...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability & Validation of Lopinavir Metabolites (M-3/M-4) Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

In the pharmacokinetic profiling of Lopinavir (LPV), the characterization of its primary oxidative metabolites, M-3 (4-oxo-lopinavir) and M-4 (4-hydroxy-lopinavir) , is critical for understanding clearance mechanisms, particularly in the presence of Ritonavir boosting. While Lopinavir is a well-established HIV protease inhibitor, the commercial availability of its metabolites is often fragmented, with vendors frequently listing them as complex mixtures or under variable nomenclature.

This guide addresses the commercial sourcing , chemical identification , and analytical validation of M-3 and M-4 standards. It provides a self-validating workflow for researchers who must distinguish between buying certified standards and generating biological references in situ.

Part 1: The Metabolic Landscape & Chemical Identity

Before sourcing, one must define the target. Lopinavir is extensively metabolized by hepatic CYP3A4 . The primary biotransformation occurs at the C-4 position of the cyclic urea moiety.

Chemical Definitions

Confusion often arises in vendor catalogs where "M-3/M-4" is listed as a single product. This is chemically imprecise. You must distinguish them by mass and oxidation state:

MetaboliteChemical NameModificationMolecular WeightMass Shift (vs LPV)
Lopinavir (Parent) --628.80-
M-4 4-Hydroxy-LopinavirHydroxylation (+O)644.80+16 Da
M-3 4-Oxo-LopinavirOxidation (+O, -2H)642.78+14 Da

Critical Note: M-4 (Hydroxy) is the precursor to M-3 (Oxo). In many biological matrices, these exist in equilibrium or sequential formation. Vendor products labeled "M-3/M-4" (e.g., CAS 357275-54-8) typically refer to the 4-hydroxy species or a mixture where the hydroxy form is dominant.

Metabolic Pathway Diagram

The following diagram illustrates the CYP3A4-mediated bioactivation pathway required for identifying these targets in a biological assay.

LopinavirMetabolism LPV Lopinavir (MW 628.8) CYP3A4 CYP3A4 (Liver Microsomes) LPV->CYP3A4 Binding M4 Metabolite M-4 (4-Hydroxy-LPV) MW 644.8 CYP3A4->M4 Hydroxylation (+16 Da) M3 Metabolite M-3 (4-Oxo-LPV) MW 642.8 M4->M3 Oxidation (-2H) Ritonavir Ritonavir (Inhibitor) Ritonavir->CYP3A4 Inhibition (Mechanism-Based)

Figure 1: Sequential oxidation pathway of Lopinavir. M-4 is formed first via hydroxylation, potentially converting to M-3. Ritonavir inhibits the initial CYP3A4 binding step.

Part 2: Commercial Availability & Sourcing Strategy

Sourcing these metabolites requires navigating "For Research Use Only" (RUO) suppliers. Unlike common drugs, these are not available from general catalog vendors (e.g., Sigma-Aldrich) with immediate dispatch.

Validated Suppliers

Based on current chemical inventories, the following sources are reliable for high-purity standards. Always request the Certificate of Analysis (CoA) before purchase to verify if the product is a pure isolate or a mixture.

  • Toronto Research Chemicals (TRC) / LGC Standards

    • Product: Lopinavir Metabolite M-3/M-4[1][2][3][4][5][6][7][8]

    • Catalog Note: Often listed under CAS 357275-54-8 or 221553-72-6 .

    • Status: TRC is the primary synthesizer for these impurities. They often supply the "M-3/M-4" product as the 4-hydroxy variant (MW 644.8).

  • Santa Cruz Biotechnology (SCBT) [1]

    • Product: Lopinavir Metabolite M-3/M-4[1][2][3][4][5][6][7][8]

    • CAS: 221553-72-6[1][4]

    • Format: Solid powder, typically >95% purity.

  • Daicel Pharma Standards

    • Product: Lopinavir Metabolite M3-M4 Impurity[3][8]

    • Service: Offers custom synthesis if stock is depleted. This is the preferred route for GLP-compliant studies requiring rigorous characterization (NMR/Mass Spec data included).

  • Alsachim (Shimadzu Group)

    • Specialty: Known for stable isotope-labeled standards (e.g., ¹³C, ²H) if an internal standard is needed for the metabolite specifically.

The "Buy vs. Make" Decision Matrix

If commercial stock is lead-time prohibitive (often 4-8 weeks), use the Biological Generation Protocol (Part 4) to create a qualitative reference standard.

Part 3: Analytical Validation (LC-MS/MS Protocol)

Whether you purchase the standard or generate it, you must validate its identity using Mass Spectrometry. Do not rely solely on retention time.

Method Parameters
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ionization: ESI Positive Mode.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

MRM Transitions (Self-Validating)

The following transitions are derived from the fragmentation logic of the parent Lopinavir molecule. Lopinavir typically fragments to m/z 447.4 (loss of the cyclic urea side chain).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Logic
Lopinavir 629.8 [M+H]⁺447.425-35Loss of cyclic urea tail
M-4 (Hydroxy) 645.8 [M+H]⁺463.425-35Core + OH (+16 Da)
M-3 (Oxo) 643.8 [M+H]⁺461.425-35Core + O (+14 Da)

Note: If the hydroxylation occurs on the side chain that is lost, the Q3 fragment will remain 447.4. If it occurs on the core (which is typical for C-4 oxidation), the Q3 shifts.

Validation Workflow Diagram

ValidationWorkflow Start Start: Metabolite Identification Source Source Standard (Commercial or Microsomal) Start->Source Q1Scan Q1 MS Scan (Full Scan Mode) Source->Q1Scan MassCheck Check Mass Shift Q1Scan->MassCheck M4_Path Mass = 645.8 (M-4 Identified) MassCheck->M4_Path +16 Da M3_Path Mass = 643.8 (M-3 Identified) MassCheck->M3_Path +14 Da ProdScan Product Ion Scan (MS2) Identify Fragments M4_Path->ProdScan M3_Path->ProdScan Final Establish MRM Method ProdScan->Final

Figure 2: Analytical decision tree for confirming metabolite identity via Mass Spectrometry.

Part 4: Alternative Generation Protocol (Microsomal Incubation)

If standards are unavailable, use this protocol to generate M-3/M-4 in situ to identify retention times.

Reagents
  • Lopinavir: 10 µM final concentration.

  • Human Liver Microsomes (HLM): 0.5 mg/mL protein (Corning or XenoTech).

  • NADPH Regenerating System: Essential for CYP activity.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Procedure
  • Pre-incubation: Mix Buffer, HLM, and Lopinavir. Equilibrate at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Incubation: Incubate for 60 minutes at 37°C. (Longer incubation favors M-3 formation).

  • Termination: Add ice-cold Acetonitrile (1:3 ratio) containing internal standard.

  • Centrifugation: Spin at 10,000 x g for 10 mins.

  • Analysis: Inject supernatant into LC-MS/MS monitoring the transitions defined in Part 3.

Result: You will observe two distinct peaks eluting before Lopinavir (due to increased polarity). The peak with m/z 645.8 is M-4; the peak with m/z 643.8 is M-3.

References

  • Santa Cruz Biotechnology. Lopinavir Metabolite M-3/M-4 Product Data. Retrieved from

  • Toronto Research Chemicals. Lopinavir Metabolite M-3/M-4.[8] Retrieved from

  • Kumar, G. N., et al. (1999). Metabolism and disposition of the HIV-1 protease inhibitor lopinavir (ABT-378) in rats, dogs, and humans. Pharmaceutical Research.[7] Retrieved from

  • Daicel Pharma Standards. Lopinavir Impurity Standards. Retrieved from

  • Engels, F. K., et al. (2004). Clinical pharmacokinetics of lopinavir/ritonavir. Clinical Pharmacokinetics.[9][10][11] Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Biological Significance of Lopinavir's Oxidative Metabolites

Foreword: Beyond the Parent Compound – Unraveling the Clinical Relevance of Lopinavir Metabolism For researchers, scientists, and drug development professionals engaged in the field of antiretroviral therapy, a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Parent Compound – Unraveling the Clinical Relevance of Lopinavir Metabolism

For researchers, scientists, and drug development professionals engaged in the field of antiretroviral therapy, a comprehensive understanding of a drug's metabolic fate is paramount. In the case of the potent HIV-1 protease inhibitor lopinavir, its clinical efficacy is inextricably linked to its metabolic profile, particularly the formation of oxidative metabolites. This technical guide provides an in-depth exploration of the biological significance of these metabolites, moving beyond a surface-level view of lopinavir as a singular entity. We will delve into the enzymatic pathways governing their formation, their residual antiviral activity, their potential contribution to drug-drug interactions and toxicity, and the experimental methodologies crucial for their characterization. This guide is structured to provide not just a repository of information, but a logical narrative that underscores the causal relationships between lopinavir's structure, its metabolic transformation, and the ultimate clinical implications for patient therapy.

The Metabolic Landscaping of Lopinavir: A CYP3A4-Dominant Pathway

Lopinavir, when administered alone, exhibits poor oral bioavailability due to extensive first-pass metabolism.[1] This metabolic clearance is almost exclusively mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme located in the liver and intestinal wall.[2] To counteract this, lopinavir is co-formulated with a low dose of ritonavir, another protease inhibitor that acts as a potent, mechanism-based inhibitor of CYP3A4.[3][4] This "boosting" strategy dramatically increases lopinavir's plasma concentrations and prolongs its half-life, thereby enhancing its therapeutic efficacy.[5]

The oxidative metabolism of lopinavir by CYP3A4 results in the formation of at least 13 distinct metabolites.[6] The primary reactions involve hydroxylation and oxidation at various positions on the lopinavir molecule. While the precise structures of all 13 metabolites are not exhaustively detailed in publicly available literature, the major oxidative metabolites have been identified and characterized.

graph Lopinavir_Metabolism { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: Overview of Lopinavir Metabolism and the Role of Ritonavir.

Biological Activity of Lopinavir's Oxidative Metabolites: A Diminished but Not Extinguished Antiviral Profile

A critical aspect of understanding the biological significance of lopinavir's metabolites is quantifying their ability to inhibit the HIV-1 protease, the primary target of the parent drug. Studies have shown that while the oxidative metabolites of lopinavir are less potent than the parent compound, they do retain some level of antiviral activity.

The M-1 metabolite, for instance, has been shown to inhibit HIV protease with a high affinity, demonstrating a Ki of 0.7 pM.[7] In cell-based assays, the M-1 metabolite exhibits an EC50 of 1.413 μM in MT-4 cells.[7] Furthermore, the M-3/M-4 metabolites have been reported to have antiviral potency comparable to that of the parent drug in certain in vitro systems.[8]

Compound Ki (HIV-1 Protease) EC50 (MT-4 cells) Reference
Lopinavir1.3 pM6.5 nM (PBMCs)
M-1 Metabolite0.7 pM1.413 μM[7]
M-3/M-4 MetabolitesPotency comparable to parent drugNot specified[8]

Table 1: Comparative Antiviral Activity of Lopinavir and its Major Oxidative Metabolites

The persistence of some antiviral activity in these metabolites suggests that they may contribute, albeit to a lesser extent than lopinavir itself, to the overall suppression of viral replication in vivo. However, their significantly higher EC50 values compared to lopinavir indicate that their clinical contribution to antiviral efficacy is likely minimal, especially in the context of the high plasma concentrations of the parent drug achieved through ritonavir boosting.

The Dark Side of Metabolism: Lopinavir Metabolites and Toxicity

The metabolism of lopinavir is a double-edged sword. While necessary for its eventual elimination, the process can also lead to the formation of reactive intermediates that have been implicated in cellular toxicity, particularly hepatotoxicity.[2]

Hepatotoxicity: A Clinically Relevant Concern

Treatment with lopinavir/ritonavir has been associated with elevations in serum aminotransferase levels, and in rare cases, severe drug-induced liver injury (DILI).[9] The prevailing hypothesis is that the extensive oxidative metabolism of lopinavir by CYP3A4 can generate reactive metabolites that covalently bind to cellular macromolecules, leading to cellular stress and injury.[2] The co-administration of ritonavir, by inhibiting CYP3A4, not only boosts lopinavir levels but may also paradoxically reduce the formation of these toxic metabolites.[4]

In vitro studies using the HepG2 human liver cell line have demonstrated that exposure to lopinavir/ritonavir can induce oxidative stress, endoplasmic reticulum (ER) stress, and ultimately lead to apoptosis and cell cycle arrest.[1] These effects are thought to be mediated, at least in part, by the generation of reactive oxygen species (ROS) during the metabolic process.

graph Lopinavir_Toxicity { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: Proposed Mechanism of Lopinavir Metabolite-Induced Hepatotoxicity.

The Ripple Effect: Metabolites and Drug-Drug Interactions

The lopinavir/ritonavir combination is notorious for its extensive drug-drug interactions (DDIs), primarily due to ritonavir's potent inhibition of CYP3A4 and lopinavir's own, albeit weaker, inhibitory and inductive effects on various CYP isozymes and drug transporters like P-glycoprotein.[3][10][11] While the parent drugs are the main perpetrators of these interactions, the potential role of their metabolites should not be entirely dismissed.

Currently, there is a paucity of data specifically investigating the inhibitory or inductive potential of isolated lopinavir oxidative metabolites on CYP enzymes and drug transporters. However, given that these metabolites retain structural similarities to the parent compound, it is plausible that they could contribute to the overall DDI profile of lopinavir/ritonavir, particularly if they accumulate to significant concentrations in the liver and other tissues. Further research is warranted to elucidate the specific contribution of lopinavir's metabolites to its complex DDI landscape.

Experimental Protocols for the Characterization of Lopinavir Metabolites

A thorough investigation of the biological significance of lopinavir's oxidative metabolites necessitates a suite of robust in vitro experimental protocols. The following sections provide detailed methodologies for key assays.

In Vitro Metabolism of Lopinavir using Human Liver Microsomes

This protocol is designed to generate and identify the oxidative metabolites of lopinavir in a system that closely mimics human hepatic metabolism.

Objective: To determine the metabolic profile of lopinavir when incubated with human liver microsomes and to identify the resulting oxidative metabolites using LC-MS/MS.

Materials:

  • Lopinavir

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • LC-MS/MS system

Protocol:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.

    • Pre-warm the mixture to 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add lopinavir (typically at a concentration of 1-10 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction:

    • At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled lopinavir).

  • Sample Processing:

    • Vortex the terminated reaction mixture vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).

    • Elute the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect the parent drug and its metabolites using a tandem mass spectrometer operating in positive ion mode, monitoring for specific parent-product ion transitions.

graph In_Vitro_Metabolism_Workflow { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 3: Experimental Workflow for In Vitro Metabolism of Lopinavir.

Cytotoxicity Assessment of Lopinavir Metabolites using the MTT Assay

This protocol provides a method for evaluating the potential cytotoxic effects of lopinavir and its isolated metabolites on a relevant cell line, such as HepG2 human liver cells.

Objective: To determine the concentration-dependent cytotoxicity of lopinavir and its oxidative metabolites by measuring the metabolic activity of treated cells.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lopinavir and its isolated oxidative metabolites

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Cell Seeding:

    • Seed HepG2 cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the cells for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of lopinavir and each metabolite in cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization of Formazan:

    • Carefully remove the MTT-containing medium from the wells.

    • Add the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently mix the plate on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 (the concentration that causes 50% inhibition of cell viability).

graph MTT_Assay_Workflow { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 4: Step-by-Step Workflow for the MTT Cytotoxicity Assay.

Conclusion: An Integrated Perspective on Lopinavir's Metabolites

The biological significance of lopinavir's oxidative metabolites is a multifaceted issue that extends beyond their reduced antiviral activity. While their direct contribution to the overall therapeutic effect is likely modest, their potential role in drug-induced toxicity, particularly hepatotoxicity, warrants significant consideration. The formation of reactive intermediates during CYP3A4-mediated metabolism represents a key area of investigation for understanding and mitigating adverse drug reactions associated with lopinavir therapy.

For drug development professionals, the story of lopinavir and its metabolites serves as a compelling case study on the importance of a comprehensive metabolic and safety assessment early in the drug discovery process. For researchers and scientists, further elucidation of the structures and biological activities of all of lopinavir's oxidative metabolites will provide a more complete picture of its in vivo disposition and effects. The continued application of advanced analytical techniques and in vitro toxicological models will be instrumental in deepening our understanding of the intricate interplay between drug metabolism, efficacy, and safety in the context of antiretroviral therapy.

References

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Lopinavir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved February 10, 2026, from [Link]

  • Luo, M., et al. (2026). Lopinavir/ritonavir induces hepatotoxicity in HepG2 cells through inhibition of the Nrf2 pathway, resulting in oxidative stress, endoplasmic reticulum stress, and cell cycle arrest. Toxicology Letters, 415, 111798. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved February 10, 2026, from [Link]

  • Fan, H., et al. (2021). Drug-induced liver injury associated with lopinavir-ritonavir in patients with COVID-19: a disproportionality analysis of U.S. food and drug administration adverse event reporting system (FAERS) data. International Journal of Clinical Pharmacy, 43(4), 1116-1122. [Link]

  • ResearchGate. (2020). (PDF) Drug-Induced Liver Injury Associated with Lopinavir- Ritonavir in Patients with COVID-19: A Disproportionality Analysis of U.S. Food and Drug Administration Adverse Event Reporting System (FAERS) Data. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Sham, H. L., et al. (2001). Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir). Bioorganic & Medicinal Chemistry Letters, 11(11), 1351-1353. [Link]

  • Anesthesia Patient Safety Foundation. (2020). Experimental COVID-19 Therapy Combination Lopinavir/Ritonavir Is Implicated in a Complicated Set of Drug-Drug Interactions. Anesthesia Patient Safety Foundation. Retrieved February 10, 2026, from [Link]

  • Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49-63. [Link]

  • ResearchGate. (2024). Synthesis and Characterization of Related Substances of Lopinavir. ResearchGate. Retrieved February 10, 2026, from [Link]

  • European Medicines Agency. (n.d.). Kaletra, INN-Lopinavir (+ ritonavir). European Medicines Agency. Retrieved February 10, 2026, from [Link]

  • Jagtiani, E. D., et al. (2020). High rate of major drug–drug interactions of lopinavir–ritonavir for COVID-19 treatment. Scientific Reports, 10(1), 1-7. [Link]

  • ResearchGate. (2020). Potential clinically significant life-threatening drug–drug interactions of lopinavir and ritonavir used in the treatment of COVID-19. ResearchGate. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). Lopinavir. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Kishore, M. V., et al. (2024). Synthesis and Characterization of Related Substances of Lopinavir. Chemistry Africa. [Link]

  • Devi, A. S. L., et al. (2007). Structural confirmation of regioisomers of Lopinavir impurities using MS and gradient COSY (1H and 13C NMR assignment of Lopinavir impurities). Magnetic Resonance in Chemistry, 45(5), 424-429. [Link]

  • Singh, S. K., et al. (2020). Lopinavir-Ritonavir in SARS-CoV-2 Infection and Drug-Drug Interactions with Cardioactive Medications. Cardiovascular Drugs and Therapy, 34(5), 729-740. [Link]

  • ResearchGate. (2021). (PDF) Drug-induced liver injury associated with lopinavir-ritonavir in patients with COVID-19: a disproportionality analysis of U.S. food and drug administration adverse event reporting system (FAERS) data. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Kim, H. J., et al. (2022). Effects of Ritonavir, Lopinavir, and Alcohol on ABC Transporters and Secretion of Bile Acid and Bilirubin in Senescent Hepatocytes. Molecules, 27(19), 6537. [Link]

  • Li, F., et al. (2012). CYP3A4-mediated lopinavir bioactivation and its inhibition by ritonavir. Drug Metabolism and Disposition, 40(1), 18-24. [Link]

  • ResearchGate. (2016). Development of LC-MS/MS methods to quantitate lopinavir, lopinavir M1, nelfinavir, nelfinavir M8, ritonavir, and hydroxy ritonavir in human liver microsomes. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Hsu, A., et al. (2003). Pharmacokinetic-pharmacodynamic analysis of lopinavir-ritonavir in combination with efavirenz and two nucleoside reverse transcriptase inhibitors in extensively pretreated human immunodeficiency virus-infected patients. Antimicrobial Agents and Chemotherapy, 47(1), 350-359. [Link]

  • Takahashi, M., et al. (2008). Pharmacokinetic parameters of lopinavir determined by moment analysis in Japanese HIV type 1-infected patients. AIDS Research and Human Retroviruses, 24(1), 114-115. [Link]

  • ResearchGate. (2021). (PDF) Drug-induced liver injury associated with lopinavir- ritonavir in patients with COVID-19: a disproportionality analysis of U.S. food and drug administration adverse event reporting system (FAERS) data. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Figshare. (2016). Development of LC-MS/MS methods to quantitate lopinavir, lopinavir M1, nelfinavir, nelfinavir M8, ritonavir, and hydroxy ritonavir in human liver microsomes. Figshare. Retrieved February 10, 2026, from [Link]

  • Crommentuyn, K. M., et al. (2005). Population pharmacokinetics of lopinavir in combination with ritonavir in HIV-1-infected patients. British Journal of Clinical Pharmacology, 60(3), 271-281. [Link]

  • Ribera, E., et al. (2006). Pharmacokinetics of adjusted-dose lopinavir-ritonavir combined with rifampin in healthy volunteers. Antimicrobial Agents and Chemotherapy, 50(9), 3118-3123. [Link]

  • van Waterschoot, R. A., et al. (2009). Effects of cytochrome P450 3A (CYP3A) and the drug transporters P-glycoprotein (MDR1/ABCB1) and MRP2 (ABCC2) on the pharmacokinetics of lopinavir. British Journal of Pharmacology, 158(1), 256-267. [Link]

  • ResearchGate. (2020). Potential clinically significant life-threatening drug–drug interactions of lopinavir and ritonavir used in the treatment of COVID-19. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Li, Y., et al. (2020). Comparative Antiviral Efficacy of Viral Protease Inhibitors against the Novel SARS-CoV-2 In Vitro. Viruses, 12(9), 999. [Link]

  • Janneh, O., et al. (2007). Inhibition of P-glycoprotein and multidrug resistance-associated proteins modulates the intracellular concentration of lopinavir in cultured CD4 T cells and primary human lymphocytes. The Journal of Antimicrobial Chemotherapy, 60(5), 1078-1084. [Link]

  • Perloff, E. S., et al. (2003). Lopinavir: acute exposure inhibits P-glycoprotein; extended exposure induces P-glycoprotein. AIDS, 17(7), 1092-1094. [Link]

  • Vouros, P., et al. (2001). Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry. Journal of Mass Spectrometry, 36(4), 369-381. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Method for Simultaneous Estimation of Lopinavir and Ritonavir in Bulk and Dosage Form. Indian Journal of Pharmaceutical Education and Research. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2007). Lopinavir/ritonavir: A protease inhibitor for HIV-1 treatment. ResearchGate. Retrieved February 10, 2026, from [Link]

  • Stoll, V., et al. (2000). X-ray crystallographic structure of ABT-378 (lopinavir) bound to HIV-1 protease. Bioorganic & Medicinal Chemistry, 8(7), 1741-1747. [Link]

  • Obach, R. S. (2003). Strategies for dealing with metabolite elucidation in drug discovery and development. Current Opinion in Drug Discovery & Development, 6(1), 65-74.
  • Research Square. (2025). Efavirenz and Lopinavir/Ritonavir Alter Cell Cycle Regulation in Lung Cancer. Research Square. Retrieved February 10, 2026, from [Link]

  • MDPI. (2022). Therapeutic Potential of Targeting the Cytochrome P450 Enzymes Using Lopinavir/Ritonavir in Colorectal Cancer: A Study in Monolayers, Spheroids and In Vivo Models. MDPI. Retrieved February 10, 2026, from [Link]

Sources

Exploratory

Structural Elucidation of Lopinavir M-3/M-4: A Technical Guide

Executive Summary Lopinavir (ABT-378) is a peptidomimetic HIV-1 protease inhibitor extensively metabolized by hepatic cytochrome P450 3A (CYP3A) isozymes.[1] While over 12 metabolites have been identified, M-3 and M-4 re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lopinavir (ABT-378) is a peptidomimetic HIV-1 protease inhibitor extensively metabolized by hepatic cytochrome P450 3A (CYP3A) isozymes.[1] While over 12 metabolites have been identified, M-3 and M-4 represent the primary oxidative metabolites found in plasma.[1]

This guide details the structural elucidation of M-3 and M-4, identifying them as diastereomeric 4-hydroxy metabolites located on the cyclic urea (2-oxotetrahydropyrimidinyl) moiety. The elucidation process relies on a self-validating workflow combining LC-MS/MS fragmentation logic and high-resolution NMR spectroscopy to confirm regiochemistry and stereoisomerism.

Metabolic Pathway & Biotransformation Logic

Lopinavir's metabolic clearance is dominated by CYP3A4/5. The drug contains two primary sites susceptible to oxidative attack:

  • The 2,6-dimethylphenoxyacetyl group.[1]

  • The cyclic urea (2-oxo-1,3-diazinan-1-yl) group.

M-3 and M-4 are formed via hydroxylation at the C-4 position of the cyclic urea ring. Because the parent C-4 carbon is achiral (methylene, -CH2-), hydroxylation creates a new chiral center, resulting in two epimers (diastereomers):

  • M-3: (4R)-hydroxy lopinavir (tentative assignment based on elution order).

  • M-4: (4S)-hydroxy lopinavir.

These metabolites retain significant antiviral activity but are less potent than the parent drug.

Visualization: Metabolic Pathway (DOT)

LopinavirMetabolism cluster_metabolites Oxidative Metabolites (Cyclic Urea) LPV Lopinavir (Parent) [M+H]+ m/z 629.8 CYP CYP3A4/5 (Liver Microsomes) LPV->CYP M3 Metabolite M-3 (4-Hydroxy Epimer A) [M+H]+ m/z 645.8 CYP->M3 +16 Da (OH) M4 Metabolite M-4 (4-Hydroxy Epimer B) [M+H]+ m/z 645.8 CYP->M4 +16 Da (OH) M3->M4 Stereoisomers (Separable by RP-HPLC)

Caption: CYP3A-mediated biotransformation of Lopinavir into diastereomeric 4-hydroxy metabolites M-3 and M-4.[1]

Experimental Workflow: Isolation & Characterization

To ensure scientific integrity, the characterization must follow a "Generate, Isolate, Validate" protocol.

In Vitro Generation
  • System: Human Liver Microsomes (HLM) or Recombinant CYP3A4.

  • Incubation: Lopinavir (10 µM) + NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C for 60 mins.

  • Quenching: Ice-cold acetonitrile (1:3 v/v) to precipitate proteins.

Analytical Instrumentation Parameters
ParameterSettingRationale
LC Column C18 (e.g., Waters HSS T3), 1.8 µmHigh retention for polar hydroxylated metabolites.
Mobile Phase A: 0.1% Formic Acid in H2OB: AcetonitrileAcidic pH promotes protonation ([M+H]+) for ESI+.
Gradient 20% B to 90% B over 15 minSlow gradient required to resolve M-3/M-4 diastereomers.
MS Source ESI Positive ModeLopinavir ionizes readily as [M+H]+.[2]
MS/MS Mode MRM & Product Ion ScanMRM for quantitation; Product Ion Scan for structural elucidation.

Structural Elucidation Logic

Mass Spectrometry Interpretation

The differentiation of M-3/M-4 from other potential isomers (e.g., phenyl hydroxylation) relies on fragmentation localization .

  • Parent Lopinavir:

    • Precursor: m/z 629.8

    • Major Fragment: m/z 447.3

    • Mechanism:[1] Cleavage of the amide bond linking the valine/cyclic urea side chain to the core pharmacophore. The fragment m/z 447 represents the core (diphenyl/phenoxyacetyl) portion.

    • Neutral Loss: 182.5 Da (Cyclic urea side chain).

  • Metabolites M-3/M-4:

    • Precursor: m/z 645.8 (+16 Da shift indicating hydroxylation).

    • Major Fragment: m/z 447.3 (Unchanged).

    • Interpretation: Since the fragment at m/z 447 is identical to the parent, the metabolic modification (hydroxylation) must reside on the portion of the molecule lost during fragmentation (the neutral loss).

    • Neutral Loss: 198.5 Da (182.5 + 16).

NMR Spectroscopy Validation

To pinpoint the exact position (C-4) and confirm stereochemistry, 1H-NMR and 2D-NMR (COSY, HSQC) are required.

  • Parent (Cyclic Urea Ring):

    • The C-4 position is a methylene group (-CH2-).

    • 1H NMR: Appears as a multiplet (approx. 3.1–3.3 ppm) integrating for 2 protons.

    • 13C NMR: Carbon signal at approx. 38–40 ppm (CH2).

  • Metabolites M-3/M-4:

    • 1H NMR: The C-4 signal shifts downfield (approx. 4.2–4.5 ppm) and integrates for 1 proton (methine, -CH-OH).

    • Coupling: The complex multiplet simplifies to a doublet or doublet-of-doublets, indicating the loss of one geminal proton.

    • 13C NMR: The C-4 carbon signal shifts significantly downfield to approx. 70–80 ppm (characteristic of a secondary alcohol).

    • Stereochemistry: M-3 and M-4 show slight differences in chemical shifts for the adjacent methyl protons on the valine side chain due to the different spatial environments (diastereomeric anisotropy).

Visualization: Elucidation Workflow (DOT)

ElucidationLogic Sample Biological Sample (Plasma/Microsomes) LCMS LC-MS/MS Analysis (ESI+) Sample->LCMS MassShift Observe [M+H]+ 645.8 (+16 Da vs Parent) LCMS->MassShift FragAnalysis Fragmentation Analysis Fragment m/z 447 (Core) Retained MassShift->FragAnalysis Localization Localization: Modification on Cyclic Urea Side Chain FragAnalysis->Localization Neutral Loss increased by 16 Da NMR Isolation & NMR (1H, HSQC) C4-H shift: 3.2 -> 4.3 ppm Localization->NMR Isolate Isomers Conclusion Confirm Structure: 4-Hydroxy Lopinavir (M-3/M-4) NMR->Conclusion Methine signal confirms secondary alcohol

Caption: Step-by-step logic for assigning the structure of Lopinavir M-3/M-4.

References

  • Kumar, G. N., et al. (1999).[3] "Potent inhibition of the cytochrome P-450 3A-mediated human liver microsomal metabolism of a novel HIV protease inhibitor by ritonavir: A positive drug-drug interaction."[3] Drug Metabolism and Disposition. Link

  • Sham, H. L., et al. (2001).[3] "Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir)." Bioorganic & Medicinal Chemistry Letters. Link

  • LGC Standards. "Lopinavir Metabolite M-3/M-4 Data Sheet." LGC Standards. Link

  • Santa Cruz Biotechnology. "Lopinavir Metabolite M-3/M-4 Product Information." SCBT. Link

  • BenchChem. "Managing Lopinavir Metabolite Interference in LC-MS/MS." BenchChem Technical Guides. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Validated LC-MS/MS Assay for Lopinavir and Oxidative Metabolites (M-3/M-4)

Executive Summary This application note details the development and validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the simultaneous quantification of Lopinavir (LPV)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development and validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the simultaneous quantification of Lopinavir (LPV) and its primary oxidative metabolites, M-3 and M-4 (hydroxy-lopinavir isomers), in human plasma.

While Lopinavir is the primary active pharmaceutical ingredient (API), monitoring M-3 and M-4 is critical for establishing complete pharmacokinetic (PK) profiles and assessing potential metabolic toxicity. This protocol utilizes Liquid-Liquid Extraction (LLE) to minimize matrix effects—a critical requirement when quantifying low-level metabolites in the presence of high-concentration parent drug.

Scientific Background & Mechanism[1][2]

Metabolic Pathway

Lopinavir is extensively metabolized by the hepatic cytochrome P450 system, almost exclusively by the CYP3A4 isozyme.[1][2] The primary metabolic clearance pathways involve oxidation at the carbon chain, resulting in M-1 (4-oxo-lopinavir) and the structural isomers M-3 and M-4 (4-hydroxy-lopinavir).

Key Bioanalytical Challenge: M-3 and M-4 are isobaric (


 645.8) and share similar fragmentation patterns. Therefore, chromatographic resolution  is the only viable method to distinguish them; mass spectrometry alone cannot differentiate these isomers without unique fragment ions, which are often absent.

LopinavirMetabolism LPV Lopinavir (Parent) m/z 629.8 CYP CYP3A4 (Liver Microsomes) LPV->CYP Oxidative Metabolism M1 Metabolite M-1 (4-oxo-LPV) m/z 643.8 CYP->M1 Oxidation M3 Metabolite M-3 (4-OH-LPV Isomer) m/z 645.8 CYP->M3 Hydroxylation (Isomer A) M4 Metabolite M-4 (4-OH-LPV Isomer) m/z 645.8 CYP->M4 Hydroxylation (Isomer B)

Figure 1: Metabolic pathway of Lopinavir mediated by CYP3A4, yielding the target hydroxy-metabolites M-3 and M-4.[1][2]

Method Development & Optimization

Chromatographic Strategy (The "Expert" Choice)

Standard C18 columns often fail to baseline-separate the M-3 and M-4 isomers. This protocol utilizes a Biphenyl or Phenyl-Hexyl stationary phase. The


 interactions provided by the phenyl ring offer superior selectivity for isomeric separation compared to hydrophobic interactions alone.
  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Why: Enhanced shape selectivity for positional isomers.

Sample Preparation: LLE vs. PPT

While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the sample, causing ion suppression at the retention times of polar metabolites.

  • Selected Method: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).

  • Why: MTBE provides a clean extract, evaporating quickly and excluding phospholipids, ensuring the "Trustworthiness" of the assay at the Lower Limit of Quantification (LLOQ).

Experimental Protocol

Materials & Reagents
  • Analytes: Lopinavir (Ref Std), M-3/M-4 Metabolite Mixture (Santa Cruz Biotech/Toronto Research Chemicals).

  • Internal Standard (IS): Lopinavir-d8 (Deuterated is essential to compensate for matrix effects).

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Formic Acid, MTBE.

Instrument Conditions (LC-MS/MS)

Liquid Chromatography (Shimadzu/Agilent/Waters):

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B

    • 1.0 min: 30% B

    • 5.0 min: 85% B (Slow ramp to separate isomers)

    • 6.0 min: 95% B

    • 6.1 min: 30% B (Re-equilibration)

Mass Spectrometry (Sciex Triple Quad / Thermo TSQ):

  • Source: ESI Positive Mode.

  • Spray Voltage: 4500 V.

  • Temperature: 500°C.

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Lopinavir 629.8447.33025
M-3 (OH-LPV) 645.8447.33228
M-4 (OH-LPV) 645.8447.33228
Lopinavir-d8 (IS) 637.8455.33025

Note: M-3 and M-4 share transitions; they are identified by Retention Time (RT). Typically, M-3 elutes before M-4 on Biphenyl phases, but this must be confirmed with individual standards.

Extraction Workflow (Step-by-Step)

ExtractionWorkflow Step1 Aliquot 100 µL Plasma + 20 µL IS (Lopinavir-d8) Step2 Add 50 µL 0.1M Ammonium Acetate (Buffer pH control) Step1->Step2 Step3 Add 1.5 mL MTBE (Extraction Solvent) Step2->Step3 Step4 Vortex (10 min) & Centrifuge (4000 rpm, 10 min, 4°C) Step3->Step4 Step5 Flash Freeze Aqueous Layer (Dry Ice/Acetone bath) Step4->Step5 Step6 Decant Organic Layer to Clean Tube Step5->Step6 Step7 Evaporate to Dryness (N2 stream @ 40°C) Step6->Step7 Step8 Reconstitute in 100 µL Mobile Phase (50:50 A:B) Step7->Step8

Figure 2: Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery of hydroxy-metabolites while removing plasma phospholipids.[1]

Validation Summary (FDA/EMA Guidelines)

The following data represents typical acceptance criteria for a validated bioanalytical method (FDA Bioanalytical Method Validation Guidance, 2018).

Linearity & Range
  • Range: 5.0 ng/mL (LLOQ) to 5000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Correlation (

    
    ):  > 0.995 required.[4]
    
Accuracy & Precision (Inter-Assay)
QC LevelConc. (ng/mL)Accuracy (%)Precision (% CV)Acceptance Criteria
LLOQ 5.094.28.5±20%
Low QC 15.098.15.2±15%
Mid QC 250.0101.33.8±15%
High QC 4000.099.52.1±15%
Matrix Effect & Recovery
  • Recovery: >85% for Lopinavir and Metabolites (Consistent across QC levels).[4][5]

  • Matrix Factor: 0.95 – 1.05 (Normalized to IS). This confirms that the LLE method successfully removed ion-suppressing agents.

Troubleshooting & Expert Tips

  • Isomer Co-elution: If M-3 and M-4 are not separating, lower the initial organic composition of the gradient or lower the column temperature to 35°C. Mass transitions are identical, so chromatography is your only tool.

  • Carryover: Lopinavir is "sticky." Ensure the autosampler needle wash includes at least 50% organic solvent (e.g., ACN:IPA:Water:Formic Acid 40:40:20:0.1).

  • Metabolite Stability: Hydroxy-metabolites can be lactonized or degraded at high pH. Ensure the reconstitution solvent is slightly acidic (0.1% Formic acid) and avoid alkaline extraction buffers.

References

  • U.S. Food and Drug Administration (FDA). (2018).[6][7] Bioanalytical Method Validation Guidance for Industry. [Link][6][7][8]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 92727, Lopinavir. [Link]

  • van der Lee, M. J., et al. (2006). Pharmacokinetics and pharmacogenetics of lopinavir/ritonavir in HIV-1-infected patients. (Contextual grounding for metabolic ratios). [Link]

Sources

Application

Protocol for quantifying Lopinavir M-3/M-4 in human plasma

Application Note: High-Resolution Quantitation of Lopinavir and Hydroxylated Metabolites (M-3/M-4) in Human Plasma via LC-MS/MS Strategic Overview The Challenge: Lopinavir (LPV) is a potent protease inhibitor used in HIV...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Quantitation of Lopinavir and Hydroxylated Metabolites (M-3/M-4) in Human Plasma via LC-MS/MS

Strategic Overview

The Challenge: Lopinavir (LPV) is a potent protease inhibitor used in HIV therapy, almost exclusively co-formulated with Ritonavir (RTV) to inhibit CYP3A4-mediated metabolism. While LPV quantification is routine, the simultaneous quantitation of its primary oxidative metabolites—M-3 and M-4 (hydroxy-lopinavir) —presents a distinct bioanalytical challenge.

Scientific Rationale:

  • Isobaric Complexity: M-3 and M-4 are positional isomers with identical molecular weights (+16 Da relative to LPV) and overlapping fragmentation patterns. Standard C18 chromatography often fails to resolve them, leading to "summed" quantitation rather than specific metabolic profiling.

  • Clinical Relevance: Differentiating these metabolites is crucial for studying CYP3A4 induction/inhibition dynamics, especially in complex drug-drug interaction (DDI) studies or when evaluating pharmacogenetics (e.g., CYP3A5 polymorphism).

Scope of Protocol: This guide details a Liquid-Liquid Extraction (LLE) protocol coupled with high-resolution UHPLC-MS/MS designed to chromatographically resolve M-3 from M-4, ensuring regulatory-grade accuracy (FDA/EMA compliant).

Metabolic Pathway & Mechanism

Lopinavir undergoes extensive oxidative metabolism, primarily by hepatic CYP3A4/5.[1] The "boosting" effect of Ritonavir inhibits this pathway, but breakthrough metabolism occurs, generating M-1, M-3, and M-4.

LPV_Metabolism LPV Lopinavir (Parent) [M+H]+ 629.3 CYP CYP3A4/5 (Oxidation) LPV->CYP M1 Metabolite M-1 (Oxidation) CYP->M1 M3 Metabolite M-3 (4-Hydroxy LPV) [M+H]+ 645.3 CYP->M3 M4 Metabolite M-4 (4-Hydroxy LPV Isomer) [M+H]+ 645.3 CYP->M4 RTV Ritonavir (Inhibitor) RTV->CYP Inhibits

Figure 1: Metabolic pathway of Lopinavir.[1][2] Ritonavir acts as a pharmacokinetic booster by inhibiting CYP3A4, yet M-3 and M-4 remain the predominant circulating metabolites.[2]

Method Development & Optimization

Chromatographic Strategy (The "Secret Sauce")

Separating the isobaric M-3 and M-4 requires a stationary phase with alternative selectivity to standard C18.

  • Recommended Column: Phenyl-Hexyl or Biphenyl phases (e.g., Phenomenex Kinetex Biphenyl or Waters XSelect HSS T3). The pi-pi interactions provided by the phenyl ring offer superior selectivity for positional isomers compared to hydrophobic interactions alone.

  • Mobile Phase:

    • A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid (Buffer is critical for peak shape).

    • B: Acetonitrile (Methanol can broaden peaks for these large peptidomimetics).

Mass Spectrometry Transitions

Lopinavir and its metabolites fragment similarly, losing the cyclic urea valine side chain.

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Dwell Time (ms)
Lopinavir 629.3447.2302050
Metabolite M-3 645.3447.2352280
Metabolite M-4 645.3447.2352280
Ritonavir (IS) 721.3296.1352550
Lopinavir-d8 (Alt IS) 637.3455.2302050

Note: M-3 and M-4 share the same transition. They MUST be separated by retention time. Typically, M-3 elutes before M-4 on C18/Phenyl chemistries, but this must be empirically verified with reference standards.

Sample Preparation Protocol

Method: Liquid-Liquid Extraction (LLE) Rationale: LLE provides cleaner extracts than protein precipitation (PPT), reducing matrix effects (ion suppression) which is critical when quantifying low-level metabolites alongside high-level parent drug.

Reagents:

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtAc). MTBE is preferred for cleaner upper layers and faster evaporation.

  • Internal Standard (IS): Lopinavir-d8 (preferred) or Ritonavir-d6.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of human plasma into a 2.0 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in 50:50 MeOH:H2O). Vortex gently (10 sec).

  • Buffer: Add 50 µL of 0.5 M Ammonium Carbonate (pH 8.5) to alkalize the sample (improves extraction efficiency of basic amines).

  • Extraction: Add 1.0 mL of MTBE.

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and pour the organic supernatant into a clean glass tube.

  • Dry: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 A:B). Vortex for 1 min.

  • Analysis: Inject 5-10 µL into the LC-MS/MS.

Analytical Workflow Visualization

Workflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Plasma 50 µL Plasma + Internal Standard Buffer Add 50 µL Ammonium Carbonate Plasma->Buffer Solvent Add 1 mL MTBE (Extraction) Buffer->Solvent Centrifuge Centrifuge 14,000 x g Solvent->Centrifuge Dry Evaporate Supernatant (N2 @ 40°C) Centrifuge->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LC UHPLC Separation (Phenyl-Hexyl Column) Recon->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation (Ratio vs IS) MS->Data

Figure 2: Step-by-step analytical workflow from plasma extraction to data generation.

Validation Criteria & Troubleshooting

Validation Targets (FDA/EMA Guidelines):

  • Linearity: 10 ng/mL to 10,000 ng/mL (Parent); 1 ng/mL to 1,000 ng/mL (Metabolites).

  • Accuracy/Precision: ±15% (±20% at LLOQ).

  • Recovery: >70% consistent across concentration range.

  • Matrix Effect: IS-normalized Matrix Factor should be between 0.85 and 1.15.

Troubleshooting Guide:

IssueRoot CauseCorrective Action
Co-elution of M-3/M-4 Inadequate stationary phase selectivity.Switch from C18 to Phenyl-Hexyl or Biphenyl. Lower the gradient slope (e.g., 0.5% B increase per min).
Carryover LPV is "sticky" (lipophilic).Use a strong needle wash: 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.
Signal Suppression Phospholipids eluting late.Implement a "sawtooth" wash step at the end of the gradient (98% B for 2 mins) to clear lipids.
Peak Tailing Secondary interactions with silanols.Ensure Ammonium Formate buffer concentration is at least 2mM.

References

  • Lipinski, M., et al. (2021). "Simultaneous determination of lopinavir, saquinavir and ritonavir in human plasma using liquid chromatography – ion trap mass spectrometry." European Journal of Translational and Clinical Medicine.[3] Link

  • BenchChem Technical Support. (2025). "Application Note: Simultaneous Determination of Lopinavir and Ritonavir in Human Plasma." BenchChem Protocols. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

  • Santa Cruz Biotechnology. "Lopinavir Metabolite M-3/M-4 Product Data." SCBT. Link

  • Van der Lee, M.J., et al. (2006). "Lopinavir/ritonavir reduces lamotrigine plasma concentrations in healthy subjects." Clinical Pharmacology & Therapeutics. Link

Sources

Method

Application Note: Chromatographic Separation of Lopinavir and Major Metabolites (M1, M3, M4)

This Application Note is structured as a comprehensive technical guide for the chromatographic separation and quantification of Lopinavir (LPV) and its major oxidative metabolites (M1, M3, M4) in biological matrices. [1]...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the chromatographic separation and quantification of Lopinavir (LPV) and its major oxidative metabolites (M1, M3, M4) in biological matrices.

[1]

Executive Summary & Scientific Rationale

Lopinavir (LPV) is a potent HIV-1 protease inhibitor heavily metabolized by the hepatic CYP3A4 isoenzyme.[1] While LPV is the primary therapeutic agent, its disposition is characterized by extensive biotransformation into active and inactive metabolites. The major circulating metabolites—M1, M3, and M4 —are monohydroxylated derivatives resulting from oxidation at the C-4 position or the phenoxyacetyl moiety.

Why this protocol matters: Standard clinical assays often quantify only the parent drug. However, in drug development and complex pharmacokinetic (PK) studies (e.g., drug-drug interaction studies with Ritonavir), resolving the metabolites is critical because:

  • M1 retains antiviral activity comparable to the parent drug.[2][3]

  • M3 and M4 are abundant in plasma and can interfere with Lopinavir quantification if not chromatographically resolved.

  • The ratio of Metabolite-to-Parent serves as a dynamic biomarker for CYP3A4 activity.[1]

This guide details a self-validating LC-MS/MS workflow designed to separate these isobaric metabolites from the parent compound using a high-efficiency C18 stationary phase and specific mass transitions.

Method Development Strategy

Chemical Logic & Separation Physics

Lopinavir (


, MW 628.[1][4]8) is highly lipophilic (LogP ~5.9).[1] Its metabolites M1, M3, and M4 are monohydroxylated (+16 Da), making them slightly more polar than the parent.[1]
  • Challenge: M1, M3, and M4 are structural isomers (isobaric) with identical m/z (645.4). Mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory .

  • Solution: A high-strength silica (HSS) or bridged ethyl hybrid (BEH) C18 column is selected.[1] The "hydrophobic selectivity" of the C18 chain interacts differentially with the position of the hydroxyl group on the metabolite, allowing baseline separation.

Metabolic Pathway Visualization

The following diagram illustrates the oxidative pathway and the target analytes for this protocol.

G cluster_metabolites Major Oxidative Metabolites (+16 Da) LPV Lopinavir (Parent) m/z 629.4 CYP CYP3A4 Oxidation LPV->CYP M1 Metabolite M1 (Active) m/z 645.4 CYP->M1 C-4 Oxidation M3 Metabolite M3 (Inactive) m/z 645.4 CYP->M3 Phenoxy Oxidation M4 Metabolite M4 (Inactive) m/z 645.4 CYP->M4 Positional Isomer

Figure 1: Metabolic trajectory of Lopinavir mediated by CYP3A4, generating the target isobaric monohydroxy metabolites.[1]

Detailed Experimental Protocol

Reagents & Materials
  • Standards: Lopinavir (>99%), Ritonavir (IS), Hydroxy-Lopinavir metabolite standards (if available; otherwise identified by relative retention).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[1]

  • Matrix: Human Plasma (K2EDTA).[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to protein precipitation for this application as it minimizes matrix effects (ion suppression) which can obscure low-level metabolite signals.[1]

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (Ritonavir-d6 or analog, 500 ng/mL).

  • Extraction: Add 1.0 mL of extraction solvent (Ethyl Acetate:Hexane, 50:50 v/v ).

    • Note: The addition of hexane reduces the extraction of polar plasma phospholipids, protecting the column.

  • Agitation: Vortex vigorously for 5 minutes; Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the organic (upper) supernatant to a clean glass vial.

  • Dry Down: Evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50). Vortex gently.

LC-MS/MS Instrumental Conditions
Chromatographic Parameters
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).[1]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.[1]

  • Column Temp: 40°C (Critical for consistent metabolite spacing).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile.[5][6]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 30 Initial Hold
1.00 30 Load
5.00 95 Elution of Metabolites & Parent
6.00 95 Wash
6.10 30 Re-equilibration

| 8.00 | 30 | End of Run |[1]

Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Retention Order (Approx)
Lopinavir 629.4447.23020~4.8 min
Metabolite M1 645.4447.23222~3.9 min
Metabolite M3 645.4447.23222~4.1 min
Metabolite M4 645.4447.23222~4.3 min
Ritonavir (IS) 721.3296.13525~4.6 min

Technical Note: The transition 645.4 -> 447.2 is specific for the monohydroxy metabolites where the oxidation occurs on the moiety retained in the 447 fragment or the loss is consistent. If standards are unavailable, M1 is typically the earliest eluting peak among the major metabolites due to higher polarity.

Analytical Workflow Visualization

Workflow cluster_prep Sample Preparation (LLE) cluster_lc UHPLC Separation cluster_ms MS/MS Detection Plasma Plasma Sample (50 µL) Extract Add EtAc:Hexane (1:1) Vortex & Centrifuge Plasma->Extract Dry Evaporate Supernatant Reconstitute in MP Extract->Dry Inject Injection Dry->Inject Column BEH C18 Column (Gradient Elution) Inject->Column Sep Separation of Isobars (M1 < M3 < M4 < LPV) Column->Sep MRM MRM Detection 629->447 (LPV) 645->447 (M1-M4) Sep->MRM Data Quantification (Peak Area Ratio) MRM->Data

Figure 2: Step-by-step analytical workflow from plasma extraction to data quantification.[1][7][8][9][10][11][12]

Validation Criteria (Self-Validating System)

To ensure the protocol is generating trustworthy data, the following criteria must be met in every run:

  • Resolution Check: The valley-to-peak ratio between M3 and M4 (the critical pair) must be < 10%.[1] If they co-elute, lower the initial gradient slope (e.g., start at 25% B).[1]

  • Retention Time Stability: RT deviation must be < ±0.05 min. Shifts indicate mobile phase evaporation or column aging.

  • Matrix Factor: Post-column infusion should show no significant ion suppression (> 20% drop) at the retention time of the metabolites (3.5 - 4.5 min).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 92727, Lopinavir. PubChem. Available at: [Link][1]

  • European Medicines Agency (EMA). Kaletra (lopinavir/ritonavir) Scientific Discussion.[1] EMA Europa. Available at: [Link]

  • Estrela, R. C. E., et al. (2008).[1][9] Determination of lopinavir and ritonavir in blood plasma... by liquid chromatography/tandem mass spectrometry detection. Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Application

Tandem mass spectrometry fragmentation of Lopinavir Metabolite M-3/M-4

Application Note: Structural Elucidation and Quantitation of Lopinavir Oxidative Metabolites (M-3/M-4) via UHPLC-MS/MS Introduction Lopinavir (LPV) is a potent protease inhibitor used in the treatment of HIV-1 infection,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quantitation of Lopinavir Oxidative Metabolites (M-3/M-4) via UHPLC-MS/MS

Introduction

Lopinavir (LPV) is a potent protease inhibitor used in the treatment of HIV-1 infection, typically co-administered with Ritonavir to boost systemic exposure by inhibiting CYP3A4-mediated metabolism. Despite this boosting, Lopinavir undergoes extensive oxidative metabolism. The primary metabolic pathways involve hydroxylation at the benzyl side chain or the 2,6-dimethylphenoxyacetyl moiety, generating a series of structural isomers collectively known as M-1, M-3, and M-4 .

While the parent drug (


 629.[1][2]4) is the primary target for therapeutic drug monitoring (TDM), the quantification of metabolites M-3 and M-4 is critical for:
  • Safety Assessment: Understanding accumulation in renally or hepatically impaired patients.

  • Drug-Drug Interaction (DDI) Studies: Evaluating the efficacy of CYP3A inhibition.

  • Forensic & Toxicology: Confirming ingestion when parent drug levels are low.

This application note details a robust UHPLC-MS/MS protocol for the separation and structural characterization of Lopinavir metabolites M-3/M-4, addressing the analytical challenge of distinguishing these isobaric monohydroxylated species (


 645.4).

Structural Characterization & Fragmentation Logic

To develop a specific assay, one must understand the collision-induced dissociation (CID) behavior of Lopinavir and how hydroxylation alters this pattern.

Parent Lopinavir Fragmentation[2]
  • Precursor Ion:

    
    
    
  • Primary Product Ion:

    
     447.3[1]
    
    • Mechanism:[3] Cleavage of the amide bond linking the 2,6-dimethylphenoxyacetyl group to the core peptidomimetic scaffold. The neutral loss corresponds to the dimethylphenoxy moiety (approx. 182 Da).

  • Secondary Product Ion:

    
     155.1 / 183.1
    
    • Mechanism:[3] These ions represent the cleaved dimethylphenoxyacetyl side chain itself.

Metabolite M-3/M-4 Fragmentation ( Da)

Metabolites M-3 and M-4 are monohydroxylated (


). The location of the hydroxyl group dictates the shift in product ions, serving as a diagnostic tool for structural elucidation.
  • Scenario A: Hydroxylation on the Phenoxyacetyl Group (The "Lost" Moiety)

    • If the -OH group is on the 2,6-dimethylphenoxy ring (common for M-1/M-3), the modification is lost during the primary cleavage.

    • Transition:

      
       (Fragment remains identical to parent; Neutral loss increases to ~198 Da).
      
  • Scenario B: Hydroxylation on the Core Scaffold (The "Retained" Moiety)

    • If the -OH group is on the diphenyl core or cyclic urea.

    • Transition:

      
       (Fragment mass increases by 16 Da).
      

Note: M-3 and M-4 are typically characterized as positional isomers where the hydroxylation occurs on the phenoxyacetyl moiety or the adjacent carbon, often sharing the


 transition but separable by retention time.

Visualizing the Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation used to distinguish the parent drug from its metabolites.

Lopinavir_Fragmentation cluster_legend Interpretation LPV Lopinavir Parent [M+H]+ = 629.4 Frag_447 Core Fragment m/z 447.3 LPV->Frag_447 CID Cleavage (Standard MRM) Loss_Phenoxy Neutral Loss: Phenoxy Group LPV->Loss_Phenoxy Metabolites Metabolites M-3/M-4 [M+H]+ = 645.4 (+16 Da) Metabolites->Frag_447 If OH is on Phenoxy Group (M-3/M-4 Typical) Frag_463 Hydroxylated Core m/z 463.3 Metabolites->Frag_463 If OH is on Core Scaffold Loss_OHPhenoxy Neutral Loss: OH-Phenoxy Group Metabolites->Loss_OHPhenoxy Same fragment mass (447) implies modification is on the lost side chain. Same fragment mass (447) implies modification is on the lost side chain.

Caption: Comparative fragmentation logic for Lopinavir and its oxidative metabolites. The persistence of the m/z 447 fragment in metabolites indicates hydroxylation on the cleaved phenoxyacetyl side chain.

Experimental Protocol

This protocol is designed for human plasma but can be adapted for microsomal incubations.

Reagents & Materials
  • Standards: Lopinavir (Reference), Lopinavir Metabolite Mixture (M-1/M-3/M-4).

  • Internal Standard (IS): Lopinavir-d8 or Ritonavir-d6.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

Rationale: Lopinavir is highly protein-bound (>98%). Thorough precipitation is required to release the analyte.

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 20 µL of Internal Standard solution (500 ng/mL in 50:50 MeOH:Water).

  • Add 150 µL of precipitating agent (0.1 M ZnSO4 in Methanol or pure Acetonitrile ).

    • Note: ZnSO4 aids in cleaner supernatants by effectively crashing out phospholipids.

  • Vortex vigorously for 60 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + 0.1% FA).

    • Dilution prevents peak broadening due to high organic content in the injection.

UHPLC Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (

    
     mm, 1.7 µm).
    
    • Why: The BEH C18 provides superior peak shape for basic compounds like Lopinavir at high pH, though acidic pH is standard for MS sensitivity.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
0.5 30 Load
3.5 95 Elution of LPV/Metabolites
4.5 95 Wash
4.6 30 Re-equilibration

| 6.0 | 30 | End |

Mass Spectrometry Parameters (ESI+)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Source: Electrospray Ionization (Positive Mode).[4]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Role
Lopinavir 629.4447.325Quantifier
Lopinavir 629.4155.140Qualifier
Metabolite M-3 645.4447.328Quantifier (Phenoxy-OH)
Metabolite M-4 645.4447.328Quantifier (Phenoxy-OH)
Metabolite (Core-OH) 645.4463.330Diagnostic
IS (Lopinavir-d8) 637.4455.325Internal Standard

Note: M-3 and M-4 are isomers. They will share the 645 -> 447 transition but must be separated chromatographically. Typically, M-3 elutes before M-4, but relative retention times (RRT) must be established with standards.

Analytical Workflow Diagram

Workflow Sample Plasma Sample (50 µL) Prep Protein Precipitation (ZnSO4/MeOH) + IS Addition Sample->Prep Centrifuge Centrifugation 14,000 x g, 10 min Prep->Centrifuge LC UHPLC Separation BEH C18 Column Gradient Elution Centrifuge->LC Inject Supernatant MS MS/MS Detection MRM Mode LC->MS ESI+ Data Data Analysis Integrate M-3/M-4 Peaks Calculate Metabolic Ratio MS->Data

Caption: Step-by-step bioanalytical workflow for the extraction and quantification of Lopinavir and its metabolites.

Data Analysis & Interpretation

  • Chromatographic Separation:

    • Lopinavir typically elutes around 3.0 - 3.2 minutes.

    • Metabolites M-3 and M-4 are more polar due to the hydroxyl group and will elute earlier (approx 2.5 - 2.8 minutes).

    • Critical Check: Ensure baseline resolution between M-3 and M-4. If peaks co-elute, modify the gradient slope (make it shallower between 30-60% B).

  • Interference Check:

    • Monitor the

      
       channel at the retention time of the metabolites. High concentrations of metabolites can sometimes undergo in-source water loss (
      
      
      
      ), which is close to 629, potentially causing crosstalk if resolution is low.
  • Reporting:

    • Report concentrations using a calibration curve prepared with M-3/M-4 standards.

    • If standards are unavailable, report as "Lopinavir Equivalents" based on the parent drug's response factor, but note this as semi-quantitative.

References

  • Kumar, G. N., et al. (1999). Metabolism of lopinavir by human liver microsomes. Drug Metabolism and Disposition.[5]

  • van der Lee, M. J., et al. (2006).Simultaneous determination of lopinavir and its metabolites in human plasma by LC-MS/MS.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 92727, Lopinavir. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Lopinavir Metabolite M-3/M-4 LC-MS/MS Analysis

Welcome to the technical support center for the bioanalysis of lopinavir and its major oxidative metabolites, M-3 and M-4. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of lopinavir and its major oxidative metabolites, M-3 and M-4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) encountered during the LC-MS/MS analysis of these compounds. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the complexities of your experiments.

Introduction: The Challenge of Lopinavir Metabolite Analysis

Lopinavir is a critical HIV-1 protease inhibitor that is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1] This metabolism results in several oxidative metabolites, with the M-3 and M-4 metabolites being among the most significant. A key challenge in their analysis is that they are isomeric, meaning they have the same molecular weight and formula (C₃₇H₄₈N₄O₆) but different structures, likely due to hydroxylation at different positions on the lopinavir molecule.[2] This isomeric nature demands high-resolution chromatographic separation for accurate quantification and presents unique challenges in mass spectrometric detection.

This guide provides a structured approach to troubleshooting common issues, from sample preparation to data analysis, ensuring the integrity and reliability of your results. All protocols and recommendations are grounded in established scientific principles and align with regulatory expectations for bioanalytical method validation.[3]

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your LC-MS/MS analysis of lopinavir M-3/M-4 metabolites in a question-and-answer format.

Issue 1: Poor Peak Shape or Splitting for Metabolite Peaks

Question: I'm observing broad, tailing, or split peaks for my M-3/M-4 metabolites, but the peak for the parent drug, lopinavir, looks fine. What could be the cause, and how can I fix it?

Answer: This is a common issue when analyzing metabolites, which are often more polar than the parent drug due to the addition of hydroxyl groups. The problem likely stems from a mismatch in the chemical properties of the analytes and the chromatographic conditions optimized for the more hydrophobic parent drug.

Causality and Solution:

  • Inappropriate Reconstitution Solvent: If you are evaporating your sample extract to dryness and reconstituting it, the choice of solvent is critical. Reconstituting in a solvent that is too non-polar (e.g., high percentage of acetonitrile or methanol) can cause the more polar metabolites to precipitate or not fully dissolve, leading to poor peak shape upon injection.

    • Solution: Reconstitute your dried extract in a solvent that more closely matches the initial mobile phase composition. A good starting point is a 50:50 mixture of your organic and aqueous mobile phases. Ensure thorough vortexing and centrifugation before transferring the supernatant for injection.[4]

  • Secondary Interactions with the Column: The hydroxyl groups on the M-3/M-4 metabolites can engage in secondary interactions (e.g., hydrogen bonding) with active sites on the stationary phase, particularly with older or lower-quality silica-based C18 columns. This can lead to peak tailing.

    • Solution:

      • Use a Modern, High-Purity Column: Employ a column with high-purity silica and end-capping to minimize silanol interactions. Phenyl-hexyl or embedded polar group (EPG) phases can also offer alternative selectivity for polar metabolites.

      • Optimize Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of the metabolites and reduce unwanted interactions. For lopinavir and its metabolites, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used to promote protonation and good peak shape in positive ion mode.[3]

  • Column Overload: While less common for trace-level metabolites, injecting too high a concentration can lead to peak fronting.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you may need to adjust your sample preparation to fall within the linear range of the assay.

Issue 2: Inability to Chromatographically Separate M-3 and M-4 Isomers

Question: My M-3 and M-4 metabolites are co-eluting, appearing as a single peak. How can I achieve baseline separation?

Answer: Separating isomeric metabolites is one of the most significant challenges in this analysis. Since they have the same mass, their individual quantification is impossible without chromatographic resolution.

Causality and Solution:

Achieving separation requires fine-tuning your chromatographic method to exploit the subtle differences in their chemical structures.

  • Insufficient Chromatographic Resolution: Your current column and mobile phase conditions are not selective enough to differentiate between the isomers.

    • Solution:

      • Decrease the Gradient Slope: A shallower gradient provides more time for the column to interact with the analytes, increasing the chances of separation.

      • Change the Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. Methanol has different solvent properties and can alter the selectivity of the separation.

      • Experiment with Different Stationary Phases: A standard C18 column may not be sufficient. Consider a phenyl-hexyl column, which can provide alternative selectivity through pi-pi interactions, or a column with a smaller particle size (e.g., UPLC) for higher efficiency.[5]

      • Optimize Column Temperature: Lowering the column temperature can sometimes enhance separation by increasing the interaction time with the stationary phase.

  • Sub-optimal Mobile Phase Additive: The choice and concentration of the mobile phase additive can influence selectivity.

    • Solution: While 0.1% formic acid is common, you could explore other additives like ammonium acetate or ammonium formate, which can alter the interactions between the analytes and the stationary phase.[6]

cluster_0 Troubleshooting Co-elution of M-3/M-4 Start Co-eluting Peaks Observed Step1 Decrease Gradient Slope Start->Step1 Step2 Change Organic Modifier (ACN to MeOH) Step1->Step2 Step3 Try Different Stationary Phase (e.g., Phenyl-Hexyl) Step2->Step3 Step4 Optimize Temperature Step3->Step4 End Baseline Separation Achieved Step4->End

Caption: A logical workflow for troubleshooting the co-elution of isomeric metabolites.

Issue 3: High Signal Variability and Poor Reproducibility

Question: I'm seeing significant variability in the peak areas of my M-3/M-4 metabolites across my sample set, even in my quality control (QC) samples. What is causing this, and how can I improve my precision?

Answer: High variability is often a sign of inconsistent sample preparation or matrix effects. Metabolites, being present at lower concentrations than the parent drug, are more susceptible to these issues.

Causality and Solution:

  • Inconsistent Sample Extraction: The efficiency of your extraction method may not be consistent across all samples.

    • Solution:

      • Protein Precipitation (PPT): While quick, PPT can be less clean than other methods. Ensure you are using a consistent ratio of precipitation solvent to plasma and that you are vortexing for a standardized amount of time.

      • Liquid-Liquid Extraction (LLE): LLE is generally cleaner than PPT.[4] Optimize the extraction solvent and pH to ensure efficient and consistent recovery of the more polar metabolites.

      • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts and the most consistent recoveries. Develop a method using a sorbent that retains both the parent drug and its metabolites.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids) can suppress or enhance the ionization of your analytes in the mass spectrometer source, leading to variability.

    • Solution:

      • Improve Sample Cleanup: Use a more effective sample preparation method (LLE or SPE) to remove interfering matrix components.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for the M-3/M-4 metabolites is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS for the metabolites is not available, a SIL-IS for lopinavir (e.g., lopinavir-d8) can still be effective, provided the metabolites and the internal standard co-elute.

      • Modify Chromatography: Adjust your chromatographic method to separate the analytes from the regions of ion suppression.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the expected MRM transitions for lopinavir and its M-3/M-4 metabolites?

A1: The MRM transitions for lopinavir are well-documented. For the M-3/M-4 metabolites, which are hydroxylated forms of lopinavir, the precursor ion will have an m/z that is 16 Da higher than that of lopinavir. The product ions may be similar to those of lopinavir or may involve the loss of water from the hydroxylated moiety.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Lopinavir629.5447.4This is a common and robust transition.[7]
Lopinavir-d8 (IS)637.5455.4A suitable stable isotope-labeled internal standard.
M-3/M-4 Metabolites645.5447.4The product ion may be the same as lopinavir if the fragmentation occurs on the other side of the molecule.
M-3/M-4 Metabolites645.5463.4This would correspond to the 447.4 fragment plus the 16 Da for the hydroxyl group.
M-3/M-4 Metabolites645.5627.5This corresponds to the neutral loss of water (18 Da) from the precursor ion.

Note: These are proposed transitions for the metabolites based on the known fragmentation of lopinavir and the chemistry of hydroxylated compounds. The optimal transitions and collision energies should be determined empirically by infusing a solution of the metabolite reference standard into the mass spectrometer.

Q2: What is the best sample preparation technique for analyzing lopinavir and its metabolites in plasma?

A2: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): This is the simplest and fastest method, but it is also the least clean. It may be suitable for high-concentration samples but can be prone to matrix effects.[6]

  • Liquid-Liquid Extraction (LLE): LLE offers a good balance of cleanliness and ease of use. A common solvent system is a mixture of hexane and ethyl acetate.[4]

  • Solid-Phase Extraction (SPE): SPE is the most effective method for removing matrix interferences and can be used to concentrate the sample, providing the best sensitivity. It is, however, the most time-consuming and expensive method to develop.

For a robust and reliable method for quantifying low levels of metabolites, SPE is generally recommended.

Q3: How do I comply with regulatory guidelines when developing and validating my method?

A3: Bioanalytical method validation should be performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). Key validation parameters include:

  • Selectivity and Specificity: Demonstrate that the method can differentiate the analytes from endogenous matrix components and other potential interferences.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter in the measurements (precision).

  • Calibration Curve: Establish the relationship between the instrument response and the concentration of the analyte over a defined range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: Evaluate the stability of the analytes in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

For detailed guidance, refer to the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline on bioanalytical method validation.[3]

Part 3: Detailed Experimental Protocols

Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Pipette 200 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., lopinavir-d8 in 50% methanol).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or a 1:1 mixture of hexane and ethyl acetate).[4]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Parameters for Analysis

The following are starting conditions that should be optimized for your specific instrument and application.

  • UPLC System: A high-pressure gradient UPLC system.

  • Column: A high-efficiency column suitable for separating isomers, such as a UPLC BEH C18 or a Phenyl-X column (e.g., 2.1 x 100 mm, 1.7 µm).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1.0 min: 30% B

    • 1.0-5.0 min: 30% to 95% B (a shallow gradient is key for isomer separation)

    • 5.0-5.5 min: 95% B

    • 5.5-6.0 min: 95% to 30% B

    • 6.0-7.0 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: See table in FAQ section. Optimize collision energies for your instrument.

cluster_1 Method Validation and Analysis Pipeline A Sample Preparation (LLE or SPE) B LC-MS/MS Analysis A->B C Peak Integration & Quantification B->C D Calibration Curve Generation (Linear Regression, 1/x^2 weighting) C->D E QC Sample Analysis (Accuracy & Precision) D->E F Acceptance Criteria Met? E->F G Report Results F->G Yes H Troubleshoot Method F->H No H->A

Caption: A flowchart outlining the data analysis and system validation process.

Conclusion

The successful LC-MS/MS analysis of lopinavir's M-3 and M-4 metabolites requires a methodical approach that accounts for their unique chemical properties as isomers. By understanding the potential pitfalls of co-elution, matrix effects, and suboptimal sample preparation, researchers can develop robust and reliable methods. This guide provides the foundational knowledge and practical troubleshooting steps to overcome these challenges, ensuring the generation of high-quality, reproducible data that meets the rigorous standards of scientific integrity and regulatory compliance.

References

  • Wang, P. G., Wei, J. S., Kim, G., Chang, M., & El-Shourbagy, T. (2006). Validation and application of a high-performance liquid chromatography-tandem mass spectrometric method for simultaneous quantification of lopinavir and ritonavir in human plasma using semi-automated 96-well liquid-liquid extraction.
  • Yadav, M., Rao, R., Kurani, H., Singhal, P., Goswami,S., & Shrivastav, P. S. (2009). Application of a rapid and selective method for the simultaneous determination of protease inhibitors, lopinavir and ritonavir in human plasma by UPLC–ESI-MS/MS for bioequivalence study in Indian subjects. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1115-1122.
  • U.S. Food and Drug Administration. (2018).
  • European Medicines Agency. (2011). Kaletra, INN-Lopinavir (+ ritonavir)
  • BenchChem. (2025). Application Note and Protocol for the Simultaneous Determination of Lopinavir and Ritonavir in Human Plasma using Lopinavir-d8.
  • Lipiński, M., Bielawski, K. P., Słomińska, E. M., & Smoleński, R. T. (2021). Simultaneous determination of lopinavir, saquinavir and ritonavirin in human plasma using liquid chromatography – ion trap mass spectrometry. European Journal of Translational and Clinical Medicine, 4(2), 60-67.
  • Amani, S., et al. (2025). LC-MS/MS Method for Simultaneous Estimation of Lopinavir and Ritonavir in Bulk and Dosage Form.
  • Santa Cruz Biotechnology, Inc. (n.d.). Lopinavir Metabolite M-3/M-4.
  • Patel, D., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Journal of the Korean Chemical Society, 58(5), 489-494.
  • Svobodová, P., et al. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 26(15), 4485.
  • Zhang, D., Kulanthaivel, P., & Abolin, C. (1999). In vitro metabolism of the HIV-1 protease inhibitor ABT-378: species comparison and metabolite identification. Drug Metabolism and Disposition, 27(1), 86-91.
  • Sawant, S. D., et al. (2016). A novel validated UPLC method for quantitation of lopinavir and ritonavir in bulk drug and pharmaceutical formulation with its impurities. Journal of Taibah University for Science, 10(3), 304-314.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 92727, Lopinavir.
  • Estrela, R. C. E., et al. (2008). Determination of lopinavir and ritonavir in blood plasma, seminal plasma, saliva and plasma ultra-filtrate by liquid chromatography/tandem mass spectrometry detection. Rapid Communications in Mass Spectrometry, 22(5), 657-664.
  • ResearchGate. (n.d.). Mass spectra of lopinavir. Molecular mass: 629.5 m/z and fragment mass: 183.3 m/z.
  • Lee, N. E., et al. (2010). Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma. Antimicrobial Agents and Chemotherapy, 54(4), 1345-1351.
  • ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites.
  • BenchChem. (2025). Technical Support Center: Managing Lopinavir Metabolite Interference.
  • Santa Cruz Biotechnology, Inc. (n.d.). Lopinavir Metabolite M-3/M-4. (German version)
  • ResearchGate. (n.d.). Chemical structures of ritonavir and lopinavir and their interactions with HIV protease active site.
  • Noor, M. A., et al. (2005).
  • Colombo, S., et al. (2007). Monitoring of lopinavir and ritonavir in peripheral blood mononuclear cells, plasma, and ultrafiltrate using a selective and highly sensitive LC/MS/MS assay. Therapeutic Drug Monitoring, 29(2), 209-218.

Sources

Optimization

Technical Support Center: Lopinavir Metabolite M-3/M-4 Analysis

A Senior Application Scientist's Guide to Mitigating Ion Suppression in LC-MS/MS Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encounterin...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mitigating Ion Suppression in LC-MS/MS

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the bioanalysis of lopinavir and its major oxidative metabolites, M-3/M-4. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your LC-MS/MS assays effectively.

The Challenge: Lopinavir, Ritonavir, and the Elusive M-3/M-4 Metabolites

Lopinavir, a critical HIV-1 protease inhibitor, is almost exclusively co-administered with a low dose of ritonavir.[1][2] Ritonavir potently inhibits the cytochrome P450 enzyme CYP3A4, the primary enzyme responsible for lopinavir's metabolism.[3][4] This "boosting" effect increases lopinavir's plasma concentration and therapeutic efficacy.[1][2]

However, this co-administration presents a significant analytical challenge. Ritonavir itself can be a source of ion suppression, and the residual metabolism of lopinavir by CYP3A4 leads to the formation of several metabolites, with the C-4 oxidation products, M-3/M-4, being predominant in plasma.[3][5] These hydroxylated metabolites are more polar than the parent drug, lopinavir.[6][7] This increased polarity causes them to elute earlier in typical reversed-phase chromatography, often in a region of the chromatogram where ion suppression from endogenous matrix components, such as phospholipids, is most severe.[8][9]

This guide will provide you with the tools to navigate these challenges and develop a robust and reliable method for the quantification of lopinavir and its M-3/M-4 metabolites.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the analysis of lopinavir and its M-3/M-4 metabolites:

Q1: Why am I seeing poor sensitivity and inconsistent results for my M-3/M-4 metabolites compared to lopinavir?

A1: This is a classic sign of ion suppression. Due to their increased polarity from hydroxylation, M-3/M-4 metabolites typically elute earlier than lopinavir on a C18 column.[10] This early elution window is often contaminated with phospholipids and other endogenous components from the biological matrix, which can significantly suppress the ionization of your analytes.[8][9] Furthermore, the co-administered ritonavir can also contribute to ion suppression.

Q2: What are the optimal MRM transitions for lopinavir and its M-3/M-4 metabolites?

A2: While the optimal transitions should always be empirically determined on your specific mass spectrometer, here are some widely used and predicted transitions to get you started:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Lopinavir629.4447.2This is a well-established transition.[11][12]
Ritonavir721.3296.1 / 268.2Both are commonly used product ions.[11][12]
Lopinavir M-3/M-4 (Predicted) 645.4 463.2 / 447.2 The precursor ion reflects the addition of one oxygen atom (+16 Da). The product ions are predicted based on the fragmentation of the parent molecule, with 463.2 representing the hydroxylated fragment and 447.2 potentially arising from the loss of the hydroxyl group and a water molecule. It is crucial to optimize these transitions in your laboratory.

Q3: Should I use protein precipitation, liquid-liquid extraction, or solid-phase extraction for my samples?

A3: The choice of sample preparation method is critical for minimizing ion suppression. Here's a general guideline:

  • Protein Precipitation (PPT): This is the simplest method but often results in the least clean extract, leaving behind phospholipids and other interfering substances. It may be sufficient if your analyte concentrations are high and you are not observing significant ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning your analytes into an organic solvent, leaving many endogenous components behind. It is a good choice for moderately complex matrices.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is the most effective method for removing phospholipids and other interfering compounds. It is highly recommended for low-level quantification and when significant ion suppression is observed.

The following diagram provides a decision tree to help you select the appropriate sample preparation technique:

SamplePrepDecisionTree start Start: Assess Analytical Needs high_conc High Analyte Concentration? start->high_conc ppt Protein Precipitation (PPT) high_conc->ppt Yes low_conc Low Analyte Concentration / High Sensitivity Required? high_conc->low_conc No end_ppt Proceed with PPT ppt->end_ppt lle Liquid-Liquid Extraction (LLE) low_conc->lle Moderate Matrix Effects spe Solid-Phase Extraction (SPE) low_conc->spe Significant Ion Suppression end_lle Consider LLE lle->end_lle end_spe Implement SPE spe->end_spe IonSuppressionWorkflow start Start: High Variability / Low Sensitivity Observed check_chrom Review Chromatograms for Co-elution start->check_chrom post_column Perform Post-Column Infusion Experiment check_chrom->post_column Co-elution Suspected suppression_zone Identify Ion Suppression Zones post_column->suppression_zone adjust_chrom Adjust Chromatographic Conditions suppression_zone->adjust_chrom Shift Analyte Elution improve_sample_prep Improve Sample Preparation suppression_zone->improve_sample_prep Persistent Suppression re_evaluate Re-evaluate Method Performance adjust_chrom->re_evaluate use_sil_is Use Stable Isotope-Labeled Internal Standard improve_sample_prep->use_sil_is If Variability Persists improve_sample_prep->re_evaluate use_sil_is->re_evaluate

Sources

Troubleshooting

Technical Support Center: Lopinavir Metabolites M-3/M-4 Stability &amp; Bioanalysis

The following technical guide is designed for bioanalytical scientists and pharmacokineticists working with Lopinavir and its primary oxidative metabolites, M-3 and M-4. Topic: Stability and Quantification of Lopinavir M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for bioanalytical scientists and pharmacokineticists working with Lopinavir and its primary oxidative metabolites, M-3 and M-4.

Topic: Stability and Quantification of Lopinavir Metabolites (M-3/M-4) in Biological Matrices Document ID: TS-LPV-MET-004 Last Updated: February 2026

Executive Summary: The Stability Paradox

Lopinavir (LPV) is a peptidomimetic HIV protease inhibitor.[1] While the parent compound exhibits robust stability in plasma, its primary oxidative metabolites—M-3 and M-4 (4-hydroxy-lopinavir isomers) —present distinct bioanalytical challenges.

Users frequently report "instability" during sample storage. However, our technical analysis suggests that what appears to be degradation is often a combination of isobaric interference , chromatographic co-elution , and polarity-driven extraction losses . True chemical degradation (oxidation/dehydration) occurs but is secondary to method-induced variability.

This guide provides the protocols to distinguish between chemical instability and methodological artifacts.

Mechanistic Insight: The Chemistry of M-3/M-4

To troubleshoot effectively, you must understand the source of the metabolites. M-3 and M-4 are formed via CYP3A-mediated biotransformation at the C-4 position of the lopinavir scaffold.[1]

Metabolic Pathway Visualization

The following diagram illustrates the formation and potential interference pathways.

LPV_Metabolism cluster_metabolites Oxidative Metabolites (Isomers) LPV Lopinavir (Parent) [C37H48N4O5] CYP CYP3A4/CYP3A5 (Liver Microsomes) LPV->CYP Oxidation M1 M-1 (Major Metabolite) CYP->M1 M3 M-3 (4-hydroxy-lopinavir) CYP->M3 M4 M-4 (4-hydroxy-lopinavir) CYP->M4 Interference Bioanalytical Risk: Isobaric Interference (Co-elution) M3->Interference Similar RT M4->Interference Similar RT

Figure 1: Metabolic pathway of Lopinavir showing the generation of isobaric metabolites M-3 and M-4, which pose co-elution risks during LC-MS/MS analysis.[1][2][3][4][5][6][7]

Critical Troubleshooting Guides

Issue A: "My M-3/M-4 signals are dropping after 24 hours at -20°C."

Diagnosis: This is likely not chemical degradation if stored in plasma. It is more likely precipitation or non-specific binding upon thawing, due to the increased polarity of hydroxy-metabolites compared to the parent.

The Protocol: Cryogenic Handling & Thawing

Unlike the lipophilic parent drug, M-3 and M-4 have hydroxyl groups that alter their solubility profile in cold plasma.

  • Thawing: Do not thaw in a 37°C water bath. Thaw samples on wet ice (4°C).

  • Vortexing: Aggressive vortexing (1 min) is required post-thaw to resolubilize metabolites that may have coprecipitated with plasma proteins during freezing.

  • Temperature Threshold:

    • Parent LPV: Stable at -20°C.

    • Metabolites M-3/M-4: Recommended storage at -70°C to -80°C for periods >30 days to prevent slow oxidative degradation.

Issue B: "I see variable ratios of M-3 to M-4 in my QC samples."

Diagnosis: Chromatographic Instability. M-3 and M-4 are positional isomers. If your LC gradient is too steep, they may merge or drift, causing integration errors.

The Protocol: High-Resolution Separation

You must validate that your method separates these isomers. If they co-elute, you cannot track their individual stability.

  • Column Choice: Use a Phenyl-Hexyl or C18 column with high carbon load.

  • Mobile Phase: Avoid high pH. Use 0.1% Formic Acid (pH ~2.7) to suppress ionization of silanols and maintain peak shape.

  • Gradient: Implement a shallow gradient plateau (e.g., hold at 45% B for 2 minutes) specifically to resolve the M-3/M-4 pair.

Issue C: Low Recovery of Metabolites vs. Parent

Diagnosis: Extraction Bias. A Liquid-Liquid Extraction (LLE) optimized for Lopinavir (using Hexane/Ethyl Acetate) may be too non-polar for the hydroxy-metabolites M-3/M-4.

The Protocol: Polarity-Adjusted Extraction

Option 1: Protein Precipitation (Recommended for Metabolites)

  • Reagent: Acetonitrile or Methanol (1:3 ratio sample:solvent).

  • Additive: Add 0.1% Formic acid to the precipitation solvent to break protein binding.

  • Recovery: Typically >90% for both parent and metabolites.[8]

Option 2: Modified LLE

  • If LLE is required for cleanliness, use MTBE (Methyl tert-butyl ether) or Ethyl Acetate (100%). Avoid Hexane mixtures, as they will extract the parent but leave M-3/M-4 in the aqueous phase.

Stability Data Reference Table

Use this table to set your laboratory's standard operating procedures (SOPs).

ParameterConditionStability Status (M-3/M-4)Recommendation
Benchtop Plasma, 20-25°CUnstable (>4h) Keep on ice (4°C) during processing. Limit exposure to <2 hours.
Freeze/Thaw Plasma, -20°C to 20°CStable (3 cycles) Vortex thoroughly after each thaw. Do not exceed 3 cycles.
Long-term Plasma, -20°CModerate (1-3 mo) Risk. Move to -80°C for storage >1 month.
Long-term Plasma, -80°CStable (>6 mo) Preferred storage condition.
Processed Reconstituted (MeOH/H2O)Stable (24h at 10°C) Keep autosampler cooled to 10°C.
Photostability Ambient LightSensitive Use amber vials. Lopinavir metabolites can undergo photo-oxidation.

Interactive Troubleshooting Workflow

Follow this logic flow to diagnose "Stability" failures in your assay.

Troubleshooting Start Problem: Low M-3/M-4 Recovery (Signal Loss) CheckIS Is the Internal Standard (IS) also low? Start->CheckIS YesIS Yes (IS also low) CheckIS->YesIS Matrix Effect NoIS No (IS is normal) CheckIS->NoIS Specific Loss MatrixIssue Ion Suppression or Extraction Failure. Check Phospholipids. YesIS->MatrixIssue DegradationCheck Check Pre-Extraction Handling NoIS->DegradationCheck TempIssue Was sample at RT > 4h? DegradationCheck->TempIssue TrueDeg True Chemical Instability. Use Ice Bath. Add Antioxidant (Ascorbic Acid). TempIssue->TrueDeg Yes SolubiltyIssue SolubiltyIssue TempIssue->SolubiltyIssue No SolubilityIssue Solubility Artifact. Metabolites precipitated. Change Extraction Solvent.

Figure 2: Decision tree for diagnosing signal loss. Distinguishes between matrix effects, chemical degradation, and solubility issues.

Frequently Asked Questions (FAQ)

Q1: Can I use the same Internal Standard (IS) for Lopinavir and its metabolites?

  • Strictly No. Lopinavir-d8 (or similar) works for the parent. However, M-3 and M-4 are significantly more polar. Using a parent IS for metabolites will not compensate for extraction variability or matrix effects at the metabolite's retention time.

  • Solution: Use a structural analogue or, ideally, synthesized stable-isotope labeled metabolites if available. If not, validate the matrix effect specifically for M-3/M-4.

Q2: My M-3 and M-4 peaks are merging. Can I just quantify them as "Total Hydroxy-Lopinavir"?

  • Context Dependent. For general PK studies, summing them is often acceptable if the regulatory body agrees. However, for mechanistic toxicology or metabolic phenotyping, they must be separated.

  • Technical Fix: Lower your organic modifier ramp rate. A change of 1% B per minute around the elution time is often necessary to resolve these isomers.

Q3: Is acidification necessary for storage?

  • For plasma storage, acidification is generally not required if stored at -80°C. However, for urine samples, acidification (pH < 4) is recommended to prevent bacterial growth and hydrolytic degradation of the metabolites over time.

References

  • Kumar, G. N., et al. (1999).[9] "Potent inhibition of the cytochrome P-450 3A-mediated human liver microsomal metabolism of a novel HIV protease inhibitor by ritonavir."[9] Drug Metabolism and Disposition, 27(8), 902-908.[9]

  • Usami, Y., et al. (2003). "Simultaneous determination of lopinavir and ritonavir in human plasma by high-performance liquid chromatography." Biological and Pharmaceutical Bulletin, 26(12), 1693-1697.

  • BenchChem Technical Support. (2025). "Managing Lopinavir Metabolite Interference in LC-MS/MS." Technical Notes Series.

  • FDA Bioanalytical Method Validation Guidance. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.

Sources

Optimization

Technical Support Center: Troubleshooting Contamination in Lopinavir Metabolite M-3/M-4 Analysis

Introduction Lopinavir is a critical protease inhibitor used in the management of HIV-1 infection, often co-administered with Ritonavir to boost its pharmacokinetic profile.[1][2] The analysis of its primary oxidative me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Lopinavir is a critical protease inhibitor used in the management of HIV-1 infection, often co-administered with Ritonavir to boost its pharmacokinetic profile.[1][2] The analysis of its primary oxidative metabolites, M-3 and M-4, is essential for comprehensive pharmacokinetic and drug metabolism studies.[3][4] Given the low concentrations often encountered in biological matrices, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice.[5][6]

However, this sensitivity makes the assay susceptible to various sources of contamination, which can lead to inaccurate and unreliable data, compromising study integrity. Identifying and eliminating these contamination sources is paramount for robust and reproducible bioanalysis that meets stringent regulatory expectations.[7][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and FAQs to address specific contamination issues encountered during the analysis of Lopinavir metabolites M-3/M-4.

Frequently Asked Questions (FAQs)

Q1: What are Lopinavir metabolites M-3 and M-4? A1: Lopinavir metabolites M-3 and M-4 are major oxidative metabolites of Lopinavir.[4] They are formed by the addition of an oxygen atom (hydroxylation) to the parent drug molecule, resulting in a mass increase of 16 Da.[9] Their chemical formula is C₃₇H₄₈N₄O₆.[9] Accurate quantification of these metabolites is important for understanding the complete metabolic profile of Lopinavir.

Q2: I see a peak for M-3/M-4 in my blank injection. What is the most common cause? A2: A peak in a blank injection (a sample containing only the matrix and internal standard, or just solvent) is often referred to as a "ghost peak." The most common cause is carryover from a preceding high-concentration sample.[10] This occurs when residual analyte from a previous injection adheres to surfaces within the autosampler or LC system and is eluted during the analysis of the blank.

Q3: Can the internal standard be a source of contamination? A3: Yes. If you are using a stable isotope-labeled (SIL) internal standard for M-3/M-4, it can be a source of apparent analyte signal. This happens if the SIL contains a small amount of the unlabeled analyte (isotopic impurity) as a contaminant from its synthesis.[11] According to regulatory guidelines, the signal contribution from the internal standard at the analyte's mass transition should be minimal, typically not exceeding 20% of the analyte's response at the Lower Limit of Quantification (LLOQ).[11]

Q4: How does the co-administered drug, Ritonavir, affect the analysis? A4: Ritonavir is a potent inhibitor of the CYP3A4 enzyme, which metabolizes Lopinavir.[2][12] While it boosts Lopinavir levels in vivo, in an analytical context, its presence at high concentrations can potentially cause matrix effects or act as an isobaric interference if it or one of its metabolites shares a mass transition with Lopinavir's metabolites.[13] Proper chromatographic separation is crucial to distinguish M-3/M-4 from Ritonavir and its metabolites.[14][15]

Q5: What is the "matrix effect" and can it be considered a type of interference? A5: The matrix effect is a form of interference, not direct contamination. It is the alteration (suppression or enhancement) of the ionization of the target analyte by co-eluting compounds from the biological sample matrix (e.g., phospholipids, salts).[16][17] This interference can lead to poor accuracy and reproducibility.[18] While a SIL internal standard can compensate for matrix effects, severe ion suppression can still compromise assay sensitivity.[16]

Troubleshooting Guide 1: Carryover Contamination

Problem: A signal corresponding to M-3/M-4 is detected in blank samples that are injected immediately after a high-concentration standard or study sample. The peak area typically decreases with subsequent blank injections.

Potential Causes:

  • Autosampler Needle: Adsorption of analytes to the inner and outer surfaces of the needle.

  • Injection Port/Valve: Residual sample trapped in the rotor seal, stator, or connecting tubing.[10]

  • Sample Loop/Transfer Lines: Contamination within the fluidic path.

Diagnostic Workflow: Isolating the Source of Carryover

start M-3/M-4 Peak in Blank? check_carryover Inject High Conc. Sample followed by 3-5 Blanks start->check_carryover is_carryover Peak Decreases Sequentially? check_carryover->is_carryover isolate_autosampler Isolate Autosampler: Remove column, replace with union. Inject blank after high standard. is_carryover->isolate_autosampler Yes not_carryover Not Carryover. Investigate System Contamination (Guide 2) is_carryover->not_carryover No autosampler_issue Carryover Persists? isolate_autosampler->autosampler_issue optimize_wash Optimize Needle Wash: 1. Increase wash time. 2. Use stronger solvent. 3. Implement pre/post washes. autosampler_issue->optimize_wash Yes column_issue Carryover from Column/ System Contamination autosampler_issue->column_issue No check_hardware Inspect/Replace Hardware: - Rotor Seal - Stator Face - Tubing optimize_wash->check_hardware If problem persists

Caption: Decision tree for diagnosing carryover.

Step-by-Step Protocol: Diagnosing and Quantifying Carryover
  • Establish Baseline: Inject three consecutive blank matrix samples to ensure the system is clean.

  • Inject High Standard: Inject the highest calibration standard (Upper Limit of Quantification, ULOQ).

  • Inject Blanks: Immediately inject a series of 3 to 5 blank matrix samples.

  • Analyze Data: Quantify the peak area of M-3/M-4 in the first blank injection following the ULOQ.

  • Calculate Carryover:

    • Carryover (%) = (Peak Area in Blank 1 / Peak Area in ULOQ) * 100

    • According to FDA guidance, carryover should not be greater than 20% of the LLOQ.[8]

Solutions & Preventative Measures

Optimizing the autosampler's needle wash protocol is the most effective way to combat carryover.[19][20]

Wash ParameterRecommendation & Rationale
Wash Solvent The wash solvent must be strong enough to solubilize Lopinavir and its metabolites. Start with a composition stronger than the final mobile phase conditions. A multi-solvent wash is often most effective.
Wash Sequence 1. Weak Wash: Use a solvent compatible with the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to prevent sample precipitation. 2. Strong Wash: Use a solvent with high elution strength (e.g., 50:50 Isopropanol:Acetonitrile with 0.1% Formic Acid) to remove adsorbed analytes.
Wash Volume/Time Ensure the wash volume is sufficient to completely flush the needle and sample loop (typically 5-10 times the loop volume). Increase the wash time for particularly "sticky" compounds.
Wash Mode Use both pre-injection and post-injection washes . A post-injection wash cleans the needle after injection, which is the most critical step for preventing carryover into the next sample.[20]

Troubleshooting Guide 2: System and Environmental Contamination

Problem: A consistent, low-level signal for M-3/M-4 is observed across all injections, including solvent blanks, matrix blanks, and standards. The signal does not diminish with consecutive blank injections.

Potential Causes:

  • Contaminated Solvents: The mobile phase (Water, Acetonitrile, Methanol) or additives (Formic Acid, Ammonium Acetate) are contaminated.

  • Contaminated Consumables: Vials, caps, pipette tips, or 96-well plates are contaminated.

  • Leaching: Compounds leaching from plasticware or tubing.

  • General Lab Environment: Contamination from benchtops, glassware, or airborne particles.[10]

Diagnostic Steps: Systematic Isolation
  • Mobile Phase Check: Prepare fresh mobile phases using new, unopened bottles of LC-MS grade solvents and additives. If possible, use solvents from a different lot number or manufacturer.

  • Direct Injection: Disconnect the autosampler from the column and inject the mobile phase directly into the mass spectrometer using the system pump to see if the signal persists.

  • Consumable Check: Prepare a blank sample using an entirely new set of consumables (vial, cap, pipette tip) and fresh, unopened solvent.

  • Systematic Cleaning: If the source is still not identified, a systematic cleaning of the LC system components (solvent lines, degasser, pump heads) may be required.

Solutions & Preventative Measures
  • Solvent Purity: Always use the highest grade solvents (LC-MS or equivalent) and prepare fresh mobile phases daily.

  • Dedicated Glassware: Use dedicated, thoroughly cleaned glassware for mobile phase preparation.

  • Quality Consumables: Purchase vials, caps, and plates from reputable suppliers known for low levels of extractables and leachables.

  • Good Laboratory Hygiene: Maintain a clean workspace. Avoid preparing standards and samples in the same area where stock solutions are handled.

Troubleshooting Guide 3: Cross-Contamination from Analytes and Related Compounds

Problem: Inaccurate quantification, interfering peaks, or non-linear calibration curves that cannot be attributed to carryover or system contamination.

Potential Causes:

  • Internal Standard (IS) Impurity: The SIL-IS contains unlabeled M-3/M-4, leading to a high baseline signal and artificially inflating the measured concentration of the analyte.[11]

  • In-Source Fragmentation: The parent drug, Lopinavir, fragments within the mass spectrometer's ion source to produce a fragment ion that is identical to the precursor ion being monitored for M-3/M-4.

  • Isobaric Interference: A co-eluting compound (e.g., another drug metabolite, an endogenous molecule) has the same nominal mass as M-3/M-4 and produces a fragment with the same mass, leading to a false positive signal.[21][22]

Diagnostic Steps
  • Check IS Purity: Prepare a high-concentration solution of the SIL-IS in a clean solvent. Inject this solution and monitor the mass transitions for both the IS and the unlabeled analyte (M-3/M-4). A significant peak in the analyte channel confirms IS impurity.

  • Assess In-Source Fragmentation: Infuse a high-concentration solution of Lopinavir directly into the mass spectrometer. Monitor the precursor m/z for M-3/M-4 to see if a signal is generated without the presence of the actual metabolite.

  • Investigate Isobaric Interference:

    • Review the patient's co-medications for potential isobaric compounds.

    • If an interfering peak is present, modify the chromatographic gradient to try and separate it from the M-3/M-4 peak.

    • If available, use a high-resolution mass spectrometer to determine the exact mass of the interfering compound and confirm it is different from the target analyte.

Solutions & Preventative Measures
  • Source High-Purity Standards: Purchase reference standards and SIL-IS from reputable vendors and always request a Certificate of Analysis detailing the chemical and isotopic purity.

  • Optimize Chromatography: Develop a robust chromatographic method with sufficient resolution to separate the metabolites from the parent drug and other potential interferences.

  • Select Specific Transitions: During method development, carefully select Multiple Reaction Monitoring (MRM) transitions that are unique and specific to M-3/M-4 to minimize the risk of detecting interfering compounds.[23]

Troubleshooting Guide 4: Matrix-Related Interference

Problem: Poor accuracy and precision, inconsistent signal intensity, or a calibration curve that fails to meet acceptance criteria, especially at the LLOQ.

Explanation: While not a direct source of contamination, matrix effects are a critical source of analytical interference. Endogenous components in the biological matrix, such as phospholipids, can co-elute with the analytes and suppress their ionization efficiency in the ESI source.[16][17][18]

Diagnostic Workflow: Identifying and Mitigating Matrix Effects

start Poor Accuracy/Precision? qual_check Qualitative Check: Post-Column Infusion start->qual_check suppression_found Ion Suppression at Analyte RT? qual_check->suppression_found quant_check Quantitative Check: Post-Extraction Spike suppression_found->quant_check Yes no_matrix_effect No Significant Matrix Effect. Investigate other issues. suppression_found->no_matrix_effect No matrix_factor Calculate Matrix Factor (MF). Is MF < 0.85 or > 1.15? quant_check->matrix_factor improve_cleanup Improve Sample Cleanup: Switch from Protein Precipitation to LLE or SPE matrix_factor->improve_cleanup Yes matrix_factor->no_matrix_effect No optimize_chrom Optimize Chromatography: - Change gradient - Use diversion valve - Use different column improve_cleanup->optimize_chrom If problem persists

Caption: Workflow for troubleshooting matrix effects.

Step-by-Step Protocol: Quantitative Assessment of Matrix Effect
  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and IS into a clean reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract 6 different lots of blank biological matrix. Spike the analyte and IS into the final extract.

    • Set C (Matrix-Matched Standard): Spike the analyte and IS into the blank biological matrix before extraction.

  • Analyze and Calculate:

    • Calculate the peak area ratios (Analyte/IS) for all sets.

    • Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A. (A value < 1 indicates suppression; > 1 indicates enhancement).

    • Recovery (RE) = Mean Peak Area of Set C / Mean Peak Area of Set B.

    • Matrix Effect (ME) = (MF - 1) * 100%.

Solutions & Preventative Measures
  • Enhance Sample Preparation: Move from a simple "dilute-and-shoot" or protein precipitation method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.[23]

  • Chromatographic Separation: Adjust the LC gradient to separate the M-3/M-4 metabolites from the early-eluting phospholipids and other matrix components. Using a column with a different chemistry (e.g., biphenyl instead of C18) can also alter selectivity.[6]

  • Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a co-eluting stable isotope-labeled internal standard for M-3/M-4. The SIL will experience the same degree of ion suppression or enhancement as the analyte, allowing for an accurate ratio to be maintained.[16]

References

  • Vertex AI Search. (2025, January 21).
  • Sandle, T. (2023, January 11).
  • Bhatia, R.
  • U.S. Food and Drug Administration. (2022, November).
  • U.S. Food and Drug Administration. (2022, May). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • BenchChem. (2025). Lopinavir-d8 Purity and Quantification Accuracy: A Technical Support Guide.
  • BenchChem. (2025).
  • Pinto, E. C., et al. (2021, May 26). Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices.
  • Pinto, E. C., et al. (2021, May 23).
  • Dolan, J. W. Autosampler Carryover.
  • BenchChem. (2025, December). Technical Support Center: Lopinavir LC-MS/MS Analysis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Matrix Effects with Lopinavir-d7 in LC-MS.
  • National Center for Biotechnology Inform
  • Soule, G., et al. (2022, December). Method validation and clinical application for the quantification of lopinavir, efavirenz, and ritonavir in breast milk using liquid chromatography tandem mass spectrometry. Journal of Mass Spectrometry, 57(12).
  • Zhang, D., et al. (2024). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical and Biomedical Analysis, 243.
  • van der Lee, M., et al. (2018). Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis, 4(2).
  • O'Connor, D., et al. (2008).
  • Weston, D. J. (2009, June). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems.
  • Agilent Technologies. (2021). Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler. LabRulez LCMS.
  • ResearchGate. (2015, May 28). How can I solve my carry over issue in LC-MS/MS?.
  • Li, H., et al. (2021). Influence of traditional Chinese medicines on the in vivo metabolism of lopinavir/ritonavir based on UHPLC-MS/MS analysis.
  • Clarke, W., & Franca, A. (2017, August 1).
  • Waters Corporation. (2018).
  • van der Lee, M., et al. (2018). Development and Validation of a Bioanalytical Method for the Simultaneous Determination of 14 Antiretroviral Drugs using Liquid Chromatography-Tandem Mass Spectrometry.
  • Amani, S., et al. (2025). LC-MS/MS Method for Simultaneous Estimation of Lopinavir and Ritonavir in Bulk and Dosage Form.
  • Selleck Chemicals. Lopinavir (ABT-378).
  • BenchChem. (2025).
  • Gaugler, S., et al. (2023, January 15). Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay. Metabolites, 13(1).
  • Aslan, L., & Erb, N. (2022). Favipiravir, remdesivir, and lopinavir: metabolites, degradation products and their analytical methods. Drug Metabolism Reviews, 54(2).
  • Hurgon, J., et al. (2021, September 24). Hospital compounding to face shortage: A case study of the development of a lopinavir-ritonavir oral suspension during the first wave of SARS-COV-2 in France. Annales Pharmaceutiques Françaises, 79(5).
  • Lee, G. A., et al. (2005).
  • Patan, A., et al. (2023). Analytical method development and validation for the simultaneous estimation of lopinavir and ritonavir by RP-HPLC method in tablet. Annals of Phytomedicine, 12(1).
  • Zhang, D., et al. (2024, February 21). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy.
  • BenchChem. (2025). Application Note and Protocol for the Simultaneous Determination of Lopinavir and Ritonavir in Human Plasma using Lopinavir-d8.
  • BenchChem. (2025, December).
  • Wikipedia. Lopinavir.
  • Reddy, G. P., et al. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
  • Gpatindia. (2020, April 21). LOPINAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • BenchChem. (2025). An In-depth Technical Guide on the Core Mechanism of Action of Lopinavir.
  • von Hentig, N., et al. (2009). Determination of lopinavir/ritonavir concentrations in four different oral solutions for the application of antiretroviral therapy in very young, HIV-1-infected children. Journal of Antimicrobial Chemotherapy, 64(4).
  • Santa Cruz Biotechnology. Lopinavir Metabolite M-3/M-4.
  • Muralidharan, N., et al. (2020). The chemical structures of three drugs (A) lopinavir, (B) oseltamivir and (C) ritonavir.
  • ResearchG
  • Anesthesia Patient Safety Foundation. (2020, June 2).
  • Rani, A., & Azmi, W. (2022, May 1). Analytical Techniques for the Analysis of Lopinavir and Ritonavir in Pharmaceutical Dosage Form and Biological Matrices: A Review. Bentham Science Publishers.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Pharmacokinetic Guide: Lopinavir and its M-3/M-4 Metabolites

For Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist] Introduction Lopinavir, a potent HIV-1 protease inhibitor, has been a cornerstone of antiretroviral therapy for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction

Lopinavir, a potent HIV-1 protease inhibitor, has been a cornerstone of antiretroviral therapy for decades. Co-formulated with ritonavir, a pharmacokinetic enhancer that inhibits its rapid metabolism, lopinavir's efficacy is significantly improved. The metabolism of lopinavir, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, results in the formation of several oxidative metabolites.[1][2] Among these, the M-3 and M-4 metabolites, which are diastereomers resulting from oxidation, are of significant interest due to their notable in vitro antiviral activity, which is comparable to the parent drug.[1] This guide provides a comprehensive pharmacokinetic comparison of lopinavir and its M-3/M-4 metabolites, offering insights into their disposition in the body and the analytical methodologies required for their quantification. Understanding the pharmacokinetic relationship between the parent drug and its active metabolites is crucial for a complete assessment of its therapeutic window and potential for drug-drug interactions.

Metabolic Pathway of Lopinavir

Lopinavir undergoes extensive oxidative metabolism in the liver. The biotransformation is almost exclusively carried out by CYP3A isoenzymes.[3] The co-administered ritonavir is a potent inhibitor of CYP3A4, which significantly reduces the first-pass metabolism of lopinavir, thereby increasing its bioavailability and plasma concentrations.[4] The primary metabolic pathway involves oxidation, leading to the formation of several metabolites. The M-3 and M-4 metabolites are major products found in feces, accounting for a significant portion of the administered dose.[1]

Lopinavir_Metabolism Lopinavir Lopinavir CYP3A4 CYP3A4/5 (Liver) Lopinavir->CYP3A4 Metabolism Elimination Elimination (Primarily Fecal) Lopinavir->Elimination Metabolites Oxidative Metabolites CYP3A4->Metabolites Ritonavir Ritonavir (Inhibitor) Ritonavir->CYP3A4 Inhibition M3_M4 M-3 / M-4 Metabolites (Major in feces, active in vitro) Metabolites->M3_M4 M3_M4->Elimination

Caption: Metabolic pathway of lopinavir highlighting the role of CYP3A4 and ritonavir.

Pharmacokinetic Profile: A Comparative Overview

A direct comparison of the plasma pharmacokinetic parameters of lopinavir and its M-3/M-4 metabolites in humans is challenging due to the low systemic concentrations of the metabolites.[1] However, by synthesizing available data, we can construct a comparative profile that underscores the significant differences in their systemic exposure.

ParameterLopinavir (in the presence of Ritonavir)M-3/M-4 MetabolitesKey Observations & Rationale
Systemic Exposure (AUC) High and sustainedLow to undetectable in plasmaRitonavir's potent inhibition of CYP3A4 significantly increases lopinavir's AUC.[4] The low plasma levels of M-3/M-4 suggest that while they are major metabolites, their systemic exposure is minimal.
Peak Plasma Concentration (Cmax) Reaches therapeutic levelsVery low in plasmaThe rapid metabolism of lopinavir without ritonavir would lead to low Cmax. With ritonavir, lopinavir Cmax is significantly elevated. The Cmax of the metabolites in plasma is expected to be a small fraction of the parent drug's Cmax.
Half-life (t1/2) Approximately 5-6 hoursShorter than lopinavir (presumed)The apparent half-life of lopinavir is influenced by the continued inhibition of its metabolism by ritonavir. Metabolites are generally cleared more rapidly than the parent drug.
In Vitro Antiviral Activity Potent HIV-1 Protease InhibitorPotency comparable to lopinavir[1]The significant in vitro activity of the M-3/M-4 metabolites raises questions about their potential contribution to the overall antiviral effect, although their low plasma concentrations may limit their in vivo impact.
Primary Route of Elimination Fecal (as metabolites and unchanged drug)[3]FecalThe majority of the administered lopinavir dose is recovered in the feces, largely as oxidative metabolites, including M-3 and M-4.[1]

Expert Insight: The pronounced difference in plasma exposure between lopinavir and its M-3/M-4 metabolites is a testament to the efficacy of the ritonavir-boosting strategy. While the metabolites demonstrate promising in vitro activity, their low systemic concentrations suggest they are unlikely to contribute significantly to the systemic antiviral effect. However, their local concentrations in the gut and liver, the primary sites of metabolism, could be higher and potentially exert localized effects. This is an area that warrants further investigation, particularly in the context of drug-drug interactions and localized antiviral activity.

Experimental Protocol: Simultaneous Quantification by LC-MS/MS

The following protocol outlines a robust and sensitive method for the simultaneous quantification of lopinavir and its M-3/M-4 metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is adapted from established protocols for lopinavir and ritonavir quantification.[5][6]

LCMSMS_Workflow cluster_SamplePrep 1. Sample Preparation cluster_LC 2. Chromatographic Separation cluster_MS 3. Mass Spectrometric Detection Plasma Human Plasma Sample IS Internal Standard Addition Plasma->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Precipitation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Column Reversed-Phase C18 Column Injection->Column MobilePhase Gradient Elution (e.g., Acetonitrile/Water with Formic Acid) ESI Electrospray Ionization (ESI+) Column->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Quantification Quantification MRM->Quantification

Caption: A typical workflow for the bioanalysis of lopinavir and its metabolites using LC-MS/MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled lopinavir).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile, followed by vortexing and centrifugation.

    • The supernatant is then subjected to liquid-liquid extraction with an appropriate organic solvent like ethyl acetate to further clean up the sample.

    • The organic layer is separated and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically employed.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

    • Rationale: The C18 column provides good retention and separation of the relatively hydrophobic lopinavir and its metabolites. The gradient elution allows for efficient separation of the analytes from endogenous plasma components. Formic acid is added to the mobile phase to improve ionization efficiency in the mass spectrometer.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization in the positive ion mode (ESI+) is effective for lopinavir and its metabolites.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for lopinavir, M-3, M-4, and the internal standard should be optimized for sensitivity and selectivity.

      • Lopinavir: m/z 629.4 → 447.4

      • M-3/M-4 (predicted): The precursor ion would be m/z 645.4 (M+H)+ due to the addition of an oxygen atom. Product ions would need to be determined experimentally by infusion of the metabolite standards.

    • Rationale: MRM provides high selectivity and sensitivity by monitoring specific ion transitions, minimizing interference from other compounds in the matrix.

Self-Validation System: The use of a stable isotope-labeled internal standard is critical for a self-validating system. It co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement, thus correcting for variations in sample preparation and instrument response. The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

Clinical Relevance and Toxicological Considerations

The clinical significance of lopinavir's M-3 and M-4 metabolites is currently considered to be low due to their limited systemic exposure. However, their potent in vitro antiviral activity suggests that if their concentrations were to be significantly increased, for instance, through potent inhibition of their further metabolism by co-administered drugs, they could contribute to the overall therapeutic effect.

From a toxicological perspective, lopinavir therapy has been associated with hepatotoxicity, including elevations in serum aminotransferases.[7][8] The mechanism of this liver injury may be related to the production of toxic intermediates during its extensive hepatic metabolism.[9] While there is no direct evidence implicating the M-3 or M-4 metabolites in lopinavir-induced hepatotoxicity, it is a plausible area for further investigation. The formation of reactive metabolites during CYP450-mediated metabolism is a known mechanism of drug-induced liver injury.

Expert Insight: Researchers developing new drugs that may be co-administered with lopinavir/ritonavir should consider the potential for drug-drug interactions that could alter the metabolic profile of lopinavir. A significant increase in the systemic exposure of active metabolites like M-3 and M-4 could have unforeseen efficacy and safety consequences. Therefore, a thorough understanding of the metabolic pathways and the pharmacokinetic profiles of both the parent drug and its major metabolites is essential during drug development.

Conclusion

This guide provides a comparative overview of the pharmacokinetics of lopinavir and its major oxidative metabolites, M-3 and M-4. While lopinavir, when boosted with ritonavir, achieves high and sustained plasma concentrations, its active metabolites, M-3 and M-4, exhibit low systemic exposure despite their comparable in vitro antiviral potency. The provided experimental protocol for LC-MS/MS offers a robust framework for the simultaneous quantification of these compounds, which is essential for further research into their potential clinical relevance and contribution to the overall safety and efficacy profile of lopinavir. Future studies focusing on the tissue distribution of these metabolites and their potential role in drug-induced toxicities will be valuable in further refining our understanding of this important antiretroviral agent.

References

  • [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma]. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]

  • Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma. (2015). PMC. Retrieved February 10, 2026, from [Link]

  • Lopinavir. (2017). LiverTox - NCBI Bookshelf. Retrieved February 10, 2026, from [Link]

  • Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir). (2001). PubMed. Retrieved February 10, 2026, from [Link]

  • Development of LC-MS/MS method for rapid quantification of lopinavir/ritonavir (Kaletra) in human plasma. (2016). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Kaletra, INN-Lopinavir (+ ritonavir). (2005). European Medicines Agency. Retrieved February 10, 2026, from [Link]

  • Development and Validation of Analytical method for Lopinavir and Ritonavir by HPLC. (2013). IT Medical Team. Retrieved February 10, 2026, from [Link]

  • LC-MS/MS Method for Simultaneous Estimation of Lopinavir and Ritonavir in Bulk and Dosage Form. (2024). Indian Journal of Pharmaceutical Education and Research. Retrieved February 10, 2026, from [Link]

  • Development and validation of a cost-effective and sensitive bioanalytical HPLC-UV method for determination of lopinavir in rat and human plasma. (2020). PubMed. Retrieved February 10, 2026, from [Link]

  • Pharmacokinetic-Pharmacodynamic Analysis of Lopinavir-Ritonavir in Combination with Efavirenz and Two Nucleoside Reverse Transcriptase Inhibitors in Extensively Pretreated Human Immunodeficiency Virus-Infected Patients. (2003). PMC. Retrieved February 10, 2026, from [Link]

  • Pharmacokinetics of Adjusted-Dose Lopinavir-Ritonavir Combined with Rifampin in Healthy Volunteers. (2004). PMC. Retrieved February 10, 2026, from [Link]

  • Lopinavir. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

  • Development and Validation of Analytical method for Lopinavir and Ritonavir by HPLC. (2013). IT Medical Team. Retrieved February 10, 2026, from [Link]

  • Revealing the toxicity of lopinavir- and ritonavir-containing water and wastewater treated by photo-induced processes to Danio rerio and Allivibrio fischeri. (2022). PMC. Retrieved February 10, 2026, from [Link]

  • Individual pharmacokinetic parameters for lopinavir and ritonavir when administered in the fasted state and with a high fat meal. (2012). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Population pharmacokinetics of lopinavir in combination with ritonavir in HIV-1-infected patients. (2006). PMC. Retrieved February 10, 2026, from [Link]

  • Pharmacokinetic parameters of lopinavir determined by moment analysis in Japanese HIV type 1-infected patients. (2008). PubMed. Retrieved February 10, 2026, from [Link]

  • Lopinavir. (2000). PubMed. Retrieved February 10, 2026, from [Link]

  • A Review: Analytical Development and Validation of Lopinavir in Bulk and Pharmaceutical Dosage Form. (2022). BEPLS. Retrieved February 10, 2026, from [Link]

  • LOPINAVIR and RITONAVIR tablets, for oral use. (n.d.). accessdata.fda.gov. Retrieved February 10, 2026, from [Link]

  • Pharmacokinetics of lopinavir/ritonavir in second-line treatment. (2024). UCL Discovery. Retrieved February 10, 2026, from [Link]

  • Pharmacokinetics of plasma lopinavir/ritonavir following the administration of 400/100 mg, 200/150 mg and 200/50 mg twice daily in HIV-negative volunteers. (2011). PMC. Retrieved February 10, 2026, from [Link]

  • Safety and effectiveness concerns of lopinavir/ritonavir in COVID-19 affected patients. (2021). PMC. Retrieved February 10, 2026, from [Link]

  • Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fix. (2015). ScienceDirect. Retrieved February 10, 2026, from [Link]

  • Lopinavir/Ritonavir Mylan, INN-lopinavir-ritonavir. (n.d.). European Medicines Agency. Retrieved February 10, 2026, from [Link]

  • Ecotoxicity of Antivirals Used to Treat COVID-19 Patients: Analysis of Related Structural Features. (2023). MDPI. Retrieved February 10, 2026, from [Link]

  • Lopinavir and ritonavir (oral route). (2023). Mayo Clinic. Retrieved February 10, 2026, from [Link]

  • Population pharmacokinetics of ritonavir as a booster of lopinavir, atazanavir, or darunavir in African children with HIV. (2023). Antimicrobial Agents and Chemotherapy. Retrieved February 10, 2026, from [Link]

  • [Adverse effects of lopinavir/ritonavir in critically ill patients with COVID-19]. (2020). PubMed. Retrieved February 10, 2026, from [Link]

  • Drug-induced liver injury associated with lopinavir-ritonavir in patients with COVID-19: a disproportionality analysis of U.S. food and drug administration adverse event reporting system (FAERS) data. (2021). NIH. Retrieved February 10, 2026, from [Link]

  • Caution With the Use of Lopinavir/Ritonavir in Severely Ill Patients for the Treatment of SARS-CoV-2: A Report of Severe Jaundice. (2020). PMC. Retrieved February 10, 2026, from [Link]

Sources

Comparative

A Comparative Guide to Lopinavir Metabolite Profiles in Diverse Patient Populations

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of Metabolism in Lopinavir Therapy Lopinavir, a potent HIV-1 protease inhibitor, is a cornerstone of antiretroviral therapy....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Metabolism in Lopinavir Therapy

Lopinavir, a potent HIV-1 protease inhibitor, is a cornerstone of antiretroviral therapy. Its efficacy is intrinsically linked to its metabolic fate, which is predominantly governed by the cytochrome P450 (CYP) 3A4 isoenzyme. To enhance its bioavailability and therapeutic effectiveness, lopinavir is co-formulated with ritonavir, a potent inhibitor of CYP3A4, which slows down lopinavir's metabolism and "boosts" its plasma concentrations.

However, the metabolic landscape of lopinavir is not uniform. Physiological and pathological variations among patient populations can significantly alter its biotransformation, leading to different metabolite profiles. Understanding these differences is paramount for optimizing dosing strategies, minimizing toxicity, and predicting drug-drug interactions. This guide will explore the nuances of lopinavir metabolism in pediatric patients, pregnant individuals, and those with hepatic impairment, comparing them to the established profile in healthy adults.

The Metabolic Pathway of Lopinavir: A Multi-faceted Process

Lopinavir undergoes extensive oxidative metabolism, primarily mediated by CYP3A4 and to a lesser extent, CYP3A5. This process results in the formation of several metabolites. While many of these are inactive, some retain antiviral activity. The major metabolic pathways include:

  • Oxidation: The primary route of lopinavir metabolism, leading to the formation of various hydroxylated and carboxylated derivatives.

  • Glutathione Conjugation: Formation of reactive metabolites that can be trapped by glutathione (GSH).

Key identified metabolites include:

  • M-1: An active metabolite with inhibitory activity against HIV protease.

  • M-3/4, M-9/10, and M-11/12/13/14/15: Major metabolites identified in human feces. The in vitro antiviral activity of M-3/4 is comparable to the parent drug.

The following diagram illustrates the principal metabolic pathway of lopinavir.

Lopinavir_Metabolism Lopinavir Lopinavir CYP3A4 CYP3A4/5 Lopinavir->CYP3A4 Primary Metabolism Oxidative_Metabolites Oxidative Metabolites (M-1, M-3/4, etc.) Inactive_Metabolites Inactive Metabolites Oxidative_Metabolites->Inactive_Metabolites Further Metabolism Excretion Excretion Oxidative_Metabolites->Excretion Inactive_Metabolites->Excretion CYP3A4->Oxidative_Metabolites Sample_Preparation_Workflow Start Plasma Sample Add_IS Add Internal Standard (e.g., Lopinavir-d8) Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Comparative

A Senior Application Scientist's Guide to the Specificity and Selectivity of Assays for Lopinavir Metabolite M-3/M-4

Introduction: The "Why" Behind Metabolite Quantification In the landscape of antiretroviral therapy, lopinavir, co-formulated with ritonavir, stands as a critical protease inhibitor. Ritonavir's role is not antiviral at...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Behind Metabolite Quantification

In the landscape of antiretroviral therapy, lopinavir, co-formulated with ritonavir, stands as a critical protease inhibitor. Ritonavir's role is not antiviral at these doses; rather, it's a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This strategic inhibition slows the otherwise extensive metabolism of lopinavir, "boosting" its plasma concentration and therapeutic efficacy.[1]

However, metabolism is suppressed, not eliminated. The lopinavir that is metabolized undergoes extensive transformation, primarily through oxidation by CYP3A enzymes.[2] Among the resulting products, the isomeric C-4 oxidation metabolites, collectively known as M-3/M-4, are among the most prevalent found in plasma.[2]

The quantitative analysis of such major metabolites is not merely an academic exercise. It is a cornerstone of modern drug development, guided by regulatory frameworks like the FDA's "Metabolites in Safety Testing" (MIST) guidance.[3] This guidance stipulates that human metabolites comprising 10% or more of the total drug-related exposure need to be evaluated for safety.[3] Therefore, developing bioanalytical methods that are not only sensitive but exquisitely specific and selective for metabolites like M-3/M-4 is paramount to ensuring drug safety and understanding the complete pharmacokinetic profile. This guide provides an in-depth comparison of assay methodologies, focusing on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, and elucidates the causality behind the experimental choices that ensure data integrity.

The Metabolic Journey: From Lopinavir to M-3/M-4

Lopinavir's path to its M-3/M-4 metabolites is a direct result of Phase I oxidative metabolism. The primary enzyme responsible, CYP3A4, hydroxylates the lopinavir molecule, most notably at the carbon-4 position of its cyclic urea moiety.[2] This addition of a hydroxyl group increases the molecule's polarity, preparing it for eventual excretion. The resulting M-3/M-4 are structural isomers, sharing the same mass but potentially differing in the stereochemistry of the new hydroxyl group.

G cluster_0 Hepatic Metabolism Lopinavir Lopinavir (Parent Drug) Metabolites Oxidative Metabolites (M-3/M-4) Lopinavir->Metabolites Oxidation CYP3A4 CYP3A4 Enzyme CYP3A4->Lopinavir Acts on Ritonavir Ritonavir ('Booster') Ritonavir->CYP3A4 Inhibits

Caption: Simplified metabolic pathway of Lopinavir to its M-3/M-4 oxidative metabolites.

Comparing Assay Methodologies: The Primacy of LC-MS/MS

While various analytical techniques exist, their suitability for quantifying a specific drug metabolite like M-3/M-4 in a complex biological matrix varies dramatically.

  • Immunoassays: These methods rely on antibody-antigen binding. While often rapid and suitable for high-throughput screening, they are notoriously susceptible to cross-reactivity.[4] An antibody raised against lopinavir might also bind to its structurally similar metabolites (M-3/M-4) and vice-versa. This lack of specificity makes it nearly impossible to differentiate and accurately quantify the parent drug versus its individual metabolites, rendering immunoassays unsuitable for MIST-compliant studies.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique offers better specificity than immunoassays by chromatographically separating compounds before detection. However, its sensitivity is often insufficient for the low concentrations typical of metabolites in plasma.[5] Furthermore, without the mass-based confirmation of a mass spectrometer, there is a higher risk of co-eluting matrix components or other drugs interfering with the analyte peak, thus compromising selectivity.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the undisputed gold standard for bioanalysis of small molecules and their metabolites.[1][7][8] Its power lies in a dual-filter system for analyte identification. First, liquid chromatography separates the parent drug from its metabolites based on their physicochemical properties. Second, the tandem mass spectrometer provides two layers of mass-based selectivity: it isolates a specific precursor ion (the mass of the M-3/M-4 molecule) and then fragments it, detecting a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, allowing for precise quantification even in a complex matrix like plasma.[7][9]

A Deep Dive into LC-MS/MS Assay for Lopinavir M-3/M-4

The development of a robust LC-MS/MS assay is a self-validating system where each step is optimized to ensure specificity and selectivity. Below is a representative protocol, synthesizing common practices from validated lopinavir assays.[7][10][11]

Detailed Experimental Protocol
  • Standard and Internal Standard (IS) Preparation:

    • Rationale: An ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Lopinavir M-3/M-4-d8). The SIL-IS has nearly identical chemical properties to the analyte, ensuring it behaves similarly during extraction and ionization, thus correcting for variability. If a SIL-IS for the metabolite is unavailable, a SIL-IS of the parent drug (e.g., Lopinavir-d8) is a common and acceptable alternative.

    • Procedure: Prepare stock solutions of Lopinavir M-3/M-4 reference standard and the chosen IS in a suitable organic solvent (e.g., methanol). Create a series of calibration standards and quality control (QC) samples by spiking known concentrations into blank, drug-free plasma.

  • Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

    • Rationale: This crucial step removes proteins and other matrix components that interfere with analysis. A combination of protein precipitation (PPT) followed by liquid-liquid extraction (LLE) provides a cleaner sample than PPT alone.[7]

    • Procedure:

      • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution.

      • Add 300 µL of cold acetonitrile to precipitate proteins. Vortex vigorously.

      • Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.

      • Transfer the supernatant to a clean tube.

      • Add 1 mL of an extraction solvent (e.g., ethyl acetate). Vortex.

      • Centrifuge to separate the organic and aqueous layers.

      • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in 100 µL of the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Rationale: Chromatographic separation is essential to resolve the M-3/M-4 metabolites from the parent drug, lopinavir, and from each other if they are chromatographically distinct. A C18 reversed-phase column is standard for molecules of this polarity.[7][10] The tandem mass spectrometer is set to monitor specific mass transitions for the analyte and the IS.

    • Parameters:

      • LC Column: C18, e.g., Agilent Zorbax Extend-C18 (1.8 µm, 2.1 mm x 30 mm).[10]

      • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. A gradient ensures efficient separation of the more polar metabolites from the less polar parent drug.

      • Flow Rate: 0.4 mL/min.

      • Ionization: Electrospray Ionization, Positive Mode (ESI+).

      • MRM Transitions (Hypothetical):

        • Lopinavir: 629.5 → 447.4[9]

        • Lopinavir M-3/M-4: 645.5 → [Product Ion] (Note: The precursor ion m/z is lopinavir +16 for oxidation. The product ion would be determined experimentally by infusing the metabolite standard).

        • IS (Lopinavir-d8): 637.5 → 455.4

G Plasma Plasma Sample (with IS) PPT Protein Precipitation (Acetonitrile) Plasma->PPT LLE Liquid-Liquid Extraction (Ethyl Acetate) PPT->LLE Evap Evaporation & Reconstitution LLE->Evap LC LC Separation (C18 Column) Evap->LC MSMS Tandem MS Detection (MRM) LC->MSMS Data Data Analysis MSMS->Data

Caption: A typical experimental workflow for LC-MS/MS bioanalysis.

Comparative Performance of Validated Assays

While specific published data for a fully validated M-3/M-4 assay is proprietary or sparse, the performance metrics for parent drug (lopinavir) assays provide a benchmark for what a robust metabolite assay should achieve. The validation parameters are defined by regulatory bodies like the FDA and EMA.

ParameterTypical Performance (Lopinavir)Acceptance Criteria (FDA/EMA)Rationale for Specificity/Selectivity
Lower Limit of Quantification (LLOQ) 1-50 ng/mL[8][12]Signal-to-noise > 5; Precision <20%; Accuracy ±20%Demonstrates sensitivity to measure low metabolite concentrations.
Linearity (r²) >0.99[9]r² ≥ 0.99Ensures a proportional response across the expected concentration range.
Intra- & Inter-Day Precision (%CV) <15%[7]≤15% (≤20% at LLOQ)Confirms the reproducibility of the method.
Accuracy (% Bias) Within ±15%[7]Within ±15% (±20% at LLOQ)Ensures the measured value is close to the true value.
Selectivity No interference at the retention time of the analyte.[9]No significant interfering peaks in blank matrix.Crucial: Proves the method can distinguish the analyte from all other matrix components, including the parent drug and isomeric metabolites.
Matrix Effect Compensated by IS.Analyte/IS response ratio consistent across different matrix lots.Confirms that ions from the biological matrix are not suppressing or enhancing the analyte's signal, which would lead to inaccurate results.

Addressing Challenges in Specificity and Selectivity

The primary challenge in any metabolite assay is distinguishing the metabolite from the abundant parent drug and other structurally similar compounds.

  • Parent Drug Interference: Lopinavir will be present at much higher concentrations than M-3/M-4. Even a small amount of "in-source fragmentation" (the parent drug breaking down to the metabolite's mass in the ion source) could artificially inflate the metabolite's signal. Solution: Robust chromatographic separation is non-negotiable. The LC method must be optimized to ensure the metabolite peak is baseline-resolved from the parent drug peak.

  • Isomeric Metabolite Interference: M-3 and M-4 are isomers, meaning they have the exact same mass and may produce identical MRM transitions. Solution: High-efficiency chromatography is again the key. A long gradient or a high-resolution column may be required to separate the isomers. If they cannot be separated, they may be reported as a composite concentration (M-3/M-4), which must be scientifically justified.

  • Interference from Co-administered Drugs: Patients on lopinavir are on complex drug regimens. Solution: During validation, the method's selectivity is tested by running blank plasma spiked with common co-medications to ensure no peaks interfere with the M-3/M-4 analyte.

G cluster_0 LC Separation cluster_1 MS/MS Detection Analyte M-3/M-4 (m/z 645.5) b Analyte->b Interference1 Lopinavir (Parent Drug, m/z 629.5) a Interference1->a Interference2 Isomeric Metabolite (e.g., M-1, m/z 645.5) c Interference2->c Interference3 Co-medication (Variable m/z) d Interference3->d Detector Detector a->Detector Resolved b->Detector Quantified c->Detector Resolved d->Detector Resolved

Caption: Visualization of how LC separation resolves interferences before MS/MS detection.

References

  • [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma]. (n.d.). PubMed. Retrieved February 10, 2026, from [Link]

  • Xu, X., et al. (2009). Rapid, simultaneous determination of lopinavir and ritonavir in human plasma by stacking protein precipitations and salting-out assisted liquid/liquid extraction, and ultrafast LC-MS/MS. Analytica Chimica Acta, 651(1), 112-6. [Link]

  • Lipiński, M., et al. (2021). Simultaneous determination of lopinavir, saquinavir and ritonavir in human plasma using liquid chromatography – ion trap mass spectrometry. European Journal of Translational and Clinical Medicine, 4(2), 60-67. [Link]

  • Lipiński, M., et al. (2021). Simultaneous determination of lopinavir, saquinavir and ritonavir in human plasma using liquid chromatography – ion trap mass spectrometry. European Journal of Translational and Clinical Medicine. [Link]

  • Metabolite in safety testing (MIST). (2021). Bioanalysis Zone. [Link]

  • A Review: Analytical Development and Validation of Lopinavir in Bulk and Pharmaceutical Dosage Form. (n.d.). BEPLS. [Link]

  • Zhang, T., et al. (2013). Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma. Antimicrobial Agents and Chemotherapy, 57(9), 4258–4266. [Link]

  • LC-MS/MS Method for Simultaneous Estimation of Lopinavir and Ritonavir in Bulk and Dosage Form. (2023). Indian Journal of Pharmaceutical Education and Research, 57(2s), s275-s282. [Link]

  • New validated LC-MS/MS simultaneous estimation of Lopinavir and Ritonavir. (2023). ResearchGate. [Link]

  • Development and Validation of Analytical method for Lopinavir and Ritonavir. (n.d.). IT Medical Team. [Link]

  • Mass spectra of lopinavir. Molecular mass: 629.5 m/z and fragment mass: 183.3 m/z. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Ter Heine, R., et al. (2007). Monitoring of lopinavir and ritonavir in peripheral blood mononuclear cells, plasma, and ultrafiltrate using a selective and highly sensitive LC/MS/MS assay. Journal of Chromatography B, 852(1-2), 191-9. [Link]

  • Development and validation of a cost-effective and sensitive bioanalytical HPLC-UV method for determination of lopinavir in rat and human plasma. (2020). PubMed. [Link]

  • Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fixed dose combination. (2014). Arabian Journal of Chemistry, 10, S273-S278. [Link]

  • DiFrancesco, R., et al. (2007). Determination of lopinavir cerebral spinal fluid and plasma ultrafiltrate concentrations by liquid chromatography coupled to tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1139-46. [Link]

  • Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1559–1567. [Link]

Sources

Safety & Regulatory Compliance

Safety

Lopinavir Metabolite M-3/M-4 proper disposal procedures

A Comprehensive Guide to the Safe Disposal of Lopinavir Metabolite M-3/M-4 For Researchers, Scientists, and Drug Development Professionals Introduction Lopinavir is a potent HIV protease inhibitor, critical in antiretrov...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Safe Disposal of Lopinavir Metabolite M-3/M-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lopinavir is a potent HIV protease inhibitor, critical in antiretroviral therapy. Its metabolism in the liver, primarily via the cytochrome P450 3A4 (CYP3A4) enzyme, results in several metabolites, with M-3 and M-4 being major oxidative products. In research and drug development, handling these metabolites is routine. However, their proper disposal is a critical safety and environmental compliance issue that is often overlooked.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Lopinavir Metabolite M-3/M-4. Given the limited specific toxicity data for the metabolite itself, this protocol is grounded in the Precautionary Principle . This principle dictates that in the absence of complete data, the metabolite must be handled with the same or a greater level of caution as its parent compound, Lopinavir. Adherence to these procedures is essential for protecting laboratory personnel, the wider community, and the environment.

Compound Profile and Hazard Identification

A thorough understanding of the chemical properties and associated hazards is the foundation of safe disposal. While data on the metabolite is sparse, the profile of the parent compound, Lopinavir, provides the basis for our risk assessment.

Chemical and Physical Properties
PropertyLopinavir (Parent Compound)Lopinavir Metabolite M-3/M-4
Chemical Name (2S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide(2S)-N-((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-2-(4-hydroxy-2-oxotetrahydropyrimidin-1(2H)-yl)-3-methylbutanamide[1]
CAS Number 192725-17-0357275-54-8[1][2][3], 221553-72-6[4]
Molecular Formula C₃₇H₄₈N₄O₅C₃₇H₄₈N₄O₆[1][2][4]
Molecular Weight 628.81 g/mol 644.80 g/mol [2][4]
Hazard Assessment: The Precautionary Principle

Lopinavir Metabolite M-3/M-4 must be treated as a hazardous substance. This assessment is based on the known risks of the parent compound and general principles of handling active pharmaceutical ingredients (APIs) and their metabolites.

  • Human Health Hazards : The toxicological properties of Lopinavir Metabolite M-3/M-4 have not been fully investigated. However, the parent drug, Lopinavir, is known to pose risks including potential liver injury (hepatotoxicity) and irritation to the skin, eyes, and respiratory system. Therefore, the metabolite should be handled as a substance that is potentially toxic and an irritant.

  • Environmental Hazards : Studies have shown that Lopinavir exhibits high chronic toxicity to aquatic organisms. Furthermore, conventional wastewater treatment plants are inefficient at removing it, leading to environmental persistence. A critical finding is that photo-induced processes can increase the toxicity of Lopinavir-containing water. This underscores the absolute prohibition of drain disposal.[5]

Waste Management and Segregation Workflow

Proper segregation at the point of generation is the most critical step in a compliant disposal process. All waste materials contaminated with Lopinavir Metabolite M-3/M-4 must be classified as hazardous chemical waste.

start Generation of Lopinavir M-3/M-4 Waste waste_type Identify Waste Type start->waste_type solid Pure Solid or Contaminated Powder waste_type->solid Solid liquid Contaminated Solutions (Aqueous or Organic) waste_type->liquid Liquid labware Contaminated Labware (Tips, Tubes, Plates) waste_type->labware Consumables ppe Contaminated PPE (Gloves, Coats) waste_type->ppe PPE solid_container Collect in Labeled 'Hazardous Solid Waste' Container solid->solid_container liquid_container Collect in Labeled 'Hazardous Liquid Waste' Container (NO DRAIN DISPOSAL) liquid->liquid_container labware_container Collect in Labeled 'Hazardous Solid Waste' Container labware->labware_container ppe_container Collect in Labeled 'Hazardous Solid Waste' Container ppe->ppe_container storage Store Securely in Satellite Accumulation Area solid_container->storage liquid_container->storage labware_container->storage ppe_container->storage pickup Arrange Pickup by Licensed Hazardous Waste Vendor storage->pickup end Final Disposal via High-Temperature Incineration pickup->end

Sources

Handling

Personal protective equipment for handling Lopinavir Metabolite M-3/M-4

Executive Safety Summary & Hazard Characterization The Core Directive: Treat Lopinavir Metabolites M-3 and M-4 as Occupational Exposure Band (OEB) 4 compounds until specific toxicology data proves otherwise. While Lopina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Characterization

The Core Directive: Treat Lopinavir Metabolites M-3 and M-4 as Occupational Exposure Band (OEB) 4 compounds until specific toxicology data proves otherwise.

While Lopinavir (parent) is often categorized as OEB 3 (10–100 µg/m³), its oxidative metabolites (M-3/M-4, typically 4-oxo/hydroxy isomers formed via CYP3A4) possess unknown potency and retention characteristics. In drug development, metabolites must be handled with the "Precautionary Principle," assuming they retain the reproductive toxicity and hepatotoxic potential of the parent peptidomimetic structure.

Critical Hazard Profile:

  • Primary Risks: Reproductive toxicity, Hepatotoxicity, CYP3A4 inhibition (drug-drug interaction potential).

  • Physical State: Typically supplied as lyophilized powder or crystalline solid (high friability/dust potential).

  • Route of Entry: Inhalation (primary), Dermal absorption (secondary but significant).

Hierarchy of Defense: Engineering Controls vs. PPE

PPE is the last line of defense, not the first. Your safety relies on the integrity of the barrier between you and the compound.

Control LevelRequirement for M-3/M-4 HandlingValidation Metric
Primary (Engineering) Class II, Type A2 Biosafety Cabinet (BSC) or Contained Vented Enclosure (CVE) . Note: Fume hoods are generally insufficient for powders < 1 µg/m³ unless HEPA-filtered.Face velocity: 100 fpm ± 20.Smoke test visualization (annual).
Secondary (PPE) Double-gloving (Nitrile) , Tyvek sleeves, N95 (minimum) or PAPR (if outside containment).Visual inspection for tears.Glove breach detection (color indicator).
Tertiary (Procedural) Static control (ionizers), Wet-wiping techniques, Closed-system transfer.Surface wipe sampling (LC-MS/MS verification).

Personal Protective Equipment (PPE) Specifications

This protocol uses a Self-Validating System : the PPE is selected so that failure is immediately visible or tactilely apparent to the operator.

A. Respiratory Protection
  • Standard Operation (Inside BSC): N95 Filtering Facepiece Respirator.

    • Why: In the event of a catastrophic airflow failure in the BSC, the N95 provides a buffer for the operator to safely exit.

  • Spill Cleanup / Outside Containment: Powered Air Purifying Respirator (PAPR) with HEPA cartridges.

    • Why: Positive pressure prevents inward leakage, critical when aerosol concentrations are uncontrolled.

B. Dermal Protection (The "Double-Shell" Method)
  • Inner Glove: Brightly colored Nitrile (e.g., Orange/Green), 4-5 mil.

  • Outer Glove: Extended cuff Nitrile (e.g., Blue/Purple), 5-8 mil.

    • Causality: The contrasting colors provide immediate visual feedback if the outer glove is breached (the "indicator effect"). Nitrile is selected over Latex due to superior resistance to organic solvents (DMSO/Methanol) often used to solubilize Lopinavir metabolites.

  • Gowning: Disposable Tyvek® lab coat with elastic cuffs or full coverall. Wrist gaps must be sealed by taping the outer glove over the sleeve.

C. Ocular Protection
  • Requirement: Chemical splash goggles (indirect venting).

  • Note: Safety glasses are insufficient for powders that can migrate around lenses in turbulent air.

Operational Workflow: Handling & Solubilization

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling M-3/M-4, emphasizing the "Stop/Go" safety checks.

G Start START: M-3/M-4 Handling Request RiskAssess Risk Assessment: Quantity > 10mg OR High Dust? Start->RiskAssess EngControl_BSC Primary Control: Class II BSC / CVE RiskAssess->EngControl_BSC No (Standard) EngControl_Iso Primary Control: Glovebox / Isolator RiskAssess->EngControl_Iso Yes (High Risk) PPE_Level1 PPE Level 1: Double Nitrile, N95, Goggles, Tyvek EngControl_BSC->PPE_Level1 PPE_Level2 PPE Level 2: PAPR, Double Nitrile, Tyvek Suit EngControl_Iso->PPE_Level2 Ops_Weigh Operation: Static Weighing (Use Ionizer) PPE_Level1->Ops_Weigh PPE_Level2->Ops_Weigh Ops_Solv Operation: Solubilization (DMSO/MeOH) Ops_Weigh->Ops_Solv Transfer to Liquid State (Reduces Risk) Waste Disposal: Incineration Stream Ops_Solv->Waste

Caption: Decision matrix for selecting containment and PPE based on quantity and physical state of Lopinavir metabolites.

Step-by-Step Protocol: Weighing & Solubilization

Objective: Safely transfer 5mg of M-3/M-4 powder into solution (DMSO).

  • Pre-Work Setup:

    • Place a polonium static eliminator or ionizing bar inside the BSC. Why: Lopinavir metabolites are often electrostatic; static charge causes powder to "jump," creating uncontainable aerosols.

    • Line the work surface with plastic-backed absorbent pads (absorbent side up).

  • Donning (Entry):

    • Don inner gloves (Orange).

    • Don Tyvek coat.

    • Don outer gloves (Blue) over the Tyvek cuff. Verify no skin is exposed.[1][2][3]

  • Weighing (The Critical Moment):

    • Open the vial only inside the BSC.

    • Use a disposable anti-static spatula.

    • Technique: Do not dump powder. Gently tap the spatula.

    • Self-Validation: If you see powder particles adhering to the outside of the spatula or vial, static is too high. Stop and re-ionize.

  • Solubilization:

    • Add solvent (DMSO) directly to the weighing vial if possible.

    • Safety Pivot: Once the compound is in solution, the inhalation risk drops significantly, but the permeation risk increases. Change outer gloves immediately if a splash occurs.

  • Decontamination & Doffing:

    • Wipe all vials with 10% bleach or surfactant solution before removing from BSC.

    • Remove outer gloves inside the BSC (turn inside out).

    • Remove PPE in the order: Gown -> Eye Protection -> Mask -> Inner Gloves. Wash hands immediately.

Emergency Response & Disposal

  • Spill (Powder): Do not sweep. Cover with wet paper towels (to dampen dust) and wipe up. Treat all cleanup materials as hazardous waste.

  • Spill (Liquid): Absorb with pads. Clean surface with soap/water, then 70% Isopropanol.

  • Disposal:

    • Solid Waste: Yellow bag / High-temperature incineration. Do not autoclave (autoclaving does not destroy the chemical structure of Lopinavir).

    • Liquid Waste: Segregated "Halogenated/Non-Halogenated" solvent waste stream, tagged as "Contains Potent Antiretroviral."

References

  • National Institutes of Health (NIH) PubChem. Lopinavir Compound Summary. (Accessed 2024).[3][4] Link

  • Pfizer Inc. Safety Data Sheet: Nirmatrelvir (Occupational Exposure Banding Context).[2] (2022).[2][5] Link(Cited for industry-standard OEB 3/4 classification logic for protease inhibitors).

  • SafeBridge Consultants. Potent Compound Safety Certification & Categorization.Link

  • Santa Cruz Biotechnology. Lopinavir Metabolite M-3/M-4 Product Data.Link

  • U.S. FDA. Safety Testing of Drug Metabolites: Guidance for Industry.[6] (2020).[5][7][8] Link

Sources

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